Sulfadimethoxine-d4
Description
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Research Applications of Sulfadimethoxine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary applications of Sulfadimethoxine-d4 in a research context. This compound is a deuterated, stable isotope-labeled version of Sulfadimethoxine, a sulfonamide antibiotic used extensively in veterinary medicine.[1][2] The incorporation of deuterium atoms results in a higher molecular weight (314.35 g/mol ) compared to the parent compound, without significantly altering its chemical properties.[1] This key difference makes it an invaluable tool, primarily as an internal standard for quantitative analysis by mass spectrometry.
Core Application: Internal Standard in Quantitative Mass Spectrometry
The most prevalent use of this compound in research is as an internal standard (IS) for the accurate quantification of Sulfadimethoxine in complex biological and environmental matrices. In techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and experiences similar ionization effects and matrix suppression, but is distinguishable by its mass-to-charge ratio (m/z).
This compound is the gold standard for this purpose because its physicochemical behavior is nearly identical to that of the unlabeled analyte (Sulfadimethoxine). This ensures that any sample loss during extraction and cleanup, or variations in instrument response, affects both the analyte and the standard proportionally. By adding a known concentration of this compound to a sample, researchers can calculate the concentration of the native Sulfadimethoxine with high precision and accuracy by comparing their respective signal intensities.[3] This is crucial for applications such as:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Sulfadimethoxine in animals.[3][4]
-
Residue Analysis: Monitoring and quantifying drug residues in food products like milk, animal tissues (liver, muscle), and fish to ensure they are below legal limits.[5][6][7]
-
Environmental Monitoring: Detecting and quantifying the presence of Sulfadimethoxine as an environmental contaminant.[8]
The workflow for using this compound as an internal standard in a typical quantitative analysis is depicted below.
Data Presentation: Key Parameters
The following tables summarize quantitative data relevant to the analysis of Sulfadimethoxine, where this compound serves as a critical internal standard.
Table 1: Mass Spectrometry Parameters for Sulfadimethoxine Detection
| Parameter | Value | Source |
|---|---|---|
| Ionization Mode | ESI Positive | [9] |
| Precursor Ion (m/z) | 310.90 | [9] |
| Product Ion (m/z) | 156.00 | [9] |
| Additive | Formic Acid | [8] |
| Organic Modifier | Acetonitrile (MeCN) | [8] |
Note: The precursor ion for this compound would be correspondingly higher (approx. 314.9 m/z) due to the four deuterium atoms.
Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Pigs
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Clearance | 0.015 | L/h/kg | [3][4] |
| Volume of Central Compartment (V1) | 0.13 | L/kg | [3] |
| Plasma Elimination Half-life | 14.8 | hours | [4] |
These parameters are for the parent drug, Sulfadimethoxine, and are determined in studies where a labeled internal standard like this compound is essential for accurate measurement.
Table 3: Method Detection & Performance
| Matrix | Method | Detection Limit (LOD) | Source |
|---|---|---|---|
| Animal Tissue | LC-Thermospray MS | 10 ng/g | [6] |
| Fish Fillet | LC-MS/MS | CCα < 100.2 ng/g | [7] |
| Fish Feed | LC-MS/MS | CV < 12% | [7] |
CCα (Decision limit) and CV (Coefficient of Variation) are metrics for method performance.
Experimental Protocols
Below are detailed methodologies adapted from research literature for the analysis of Sulfadimethoxine using its deuterated internal standard.
This protocol is based on a method for extracting and analyzing 14 different sulfonamides, including Sulfadimethoxine, from milk samples.
-
Sample Preparation:
-
Transfer a 5 mL milk sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known concentration of the internal standard solution (containing this compound).
-
Add 10 mL of an acetonitrile:ethyl acetate (6:4 v/v) mixture.
-
Vortex the mixture thoroughly to ensure mixing and protein precipitation.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
-
Extraction:
-
Carefully separate the upper organic layer using a pipette.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add hexane to the residue and vortex to remove the fat content.
-
Transfer the sulfonamides into a 10% methanol/water mixture.
-
-
LC-MS/MS Analysis:
-
Take an aliquot from the bottom layer (methanol:water).
-
Inject the aliquot into the LC-MS/MS system for analysis.
-
System parameters would be set according to instrument optimization, typically using a C18 column and ESI+ mode as described in Table 1.
-
(Adapted from ACG Publications)[5]
This protocol outlines a general procedure for determining Sulfadimethoxine residues in tissues like liver or muscle.
-
Homogenization & Extraction:
-
Homogenize a known weight of animal tissue.
-
Spike the homogenate with this compound internal standard.
-
Perform a solvent extraction, often using acetonitrile or a similar organic solvent, to isolate the drug residues from the tissue matrix.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the crude extract through a C18 SPE cartridge to remove interfering substances.
-
Wash the cartridge to remove impurities.
-
Elute the analyte and internal standard from the cartridge with an appropriate solvent (e.g., methanol).
-
-
Final Preparation & Analysis:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
Inject the prepared sample into a reversed-phase C18 liquid chromatography system coupled to a mass spectrometer for quantification.[6]
-
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfadimethoxine, like other sulfonamides, functions as an antimicrobial agent by inhibiting bacterial folic acid (folate) synthesis.[2][8][10] This pathway is essential for bacteria to produce nucleotides, the building blocks of DNA.[10] Sulfadimethoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[10] It competes with the natural substrate, para-aminobenzoic acid (PABA), preventing the synthesis of dihydropteroate, a crucial precursor to folic acid. This ultimately halts bacterial growth and replication (bacteriostasis).[10]
References
- 1. This compound | TRC-S699061-10MG | LGC Standards [lgcstandards.com]
- 2. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 3. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. What is Sulfadimethoxine used for? [synapse.patsnap.com]
Synthesis and Characterization of Sulfadimethoxine-d4: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfadimethoxine-d4, an isotopically labeled version of the sulfonamide antibiotic Sulfadimethoxine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences, offering detailed methodologies and data for the preparation and analysis of this stable isotope-labeled compound.
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine to treat a variety of bacterial and protozoal infections, including those affecting the respiratory, urinary, and gastrointestinal tracts.[1][2] Like other sulfonamides, it functions as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in susceptible microorganisms.[1] The deuterated analog, this compound, in which four hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an invaluable internal standard for pharmacokinetic studies and bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods for quantifying Sulfadimethoxine in biological matrices.[3][4] The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and improving the accuracy and precision of analytical measurements.[5]
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from a deuterated precursor. A plausible synthetic route is outlined below, based on established methods for sulfonamide synthesis.[6]
Proposed Synthetic Pathway
The synthesis commences with the acetylation of aniline-d5, followed by chlorosulfonation to yield 4-acetamidobenzenesulfonyl chloride-d4. This intermediate is then coupled with 4-amino-2,6-dimethoxypyrimidine. The final step involves the deprotection of the acetamido group under basic conditions to afford the target compound, this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride-d4
-
To a stirred solution of aniline-d5 in a suitable solvent (e.g., dichloromethane), slowly add acetic anhydride at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain N-acetyl-d4-aniline.
-
Cool chlorosulfonic acid in an ice bath and slowly add N-acetyl-d4-aniline portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, heat the mixture to 60-70°C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-acetamidobenzenesulfonyl chloride-d4.
Step 2: Synthesis of N-Acetyl-Sulfadimethoxine-d4
-
Dissolve 4-amino-2,6-dimethoxypyrimidine in pyridine.
-
Add 4-acetamidobenzenesulfonyl chloride-d4 to the solution and stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-Acetyl-Sulfadimethoxine-d4.
Step 3: Synthesis of this compound
-
Suspend N-Acetyl-Sulfadimethoxine-d4 in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours.[6]
-
Cool the solution and adjust the pH to approximately 6-7 with hydrochloric acid to precipitate the product.[6]
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., methanol) to obtain pure this compound.[6]
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table summarizes the key analytical data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₀D₄N₄O₄S | [7] |
| Molecular Weight | 314.35 g/mol | [7] |
| Exact Mass | 314.0987 Da | [7] |
| Purity (HPLC) | >95% | [8] |
| Isotopic Enrichment | Not specified, but typically >98% for deuterated standards. | |
| Appearance | Neat solid (typically a white to off-white powder). | [8] |
| Storage Temperature | -20°C | [8] |
Experimental Protocols: Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid is typically employed.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 270 nm.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Record the chromatogram and calculate the peak area.
-
Purity is determined by the percentage of the main peak area relative to the total peak area.
-
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To confirm the molecular weight and identity of the compound.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10][11]
-
Mass Analysis:
-
Full Scan: Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺, which should be observed at m/z 315.
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 315) and fragment it to obtain a characteristic fragmentation pattern. For non-deuterated Sulfadimethoxine, a common fragment is observed at m/z 156.[10] A similar fragmentation pattern would be expected for the deuterated analog.
-
-
Procedure:
-
Infuse a dilute solution of the compound directly into the mass spectrometer or inject it through the LC system.
-
Acquire data in both full scan and MS/MS modes.
-
Compare the observed mass of the parent ion and its fragments with the theoretical values to confirm the identity.
-
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and the position of deuterium labeling.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The spectrum should show signals corresponding to the non-deuterated protons of the molecule (e.g., methoxy groups, pyrimidine ring proton, and amine protons). The characteristic signals for the aromatic protons of the phenyl ring (typically observed between 6.5 and 7.7 ppm for the non-deuterated compound) should be absent or significantly reduced in intensity.[12]
-
¹³C NMR: The spectrum will show signals for all carbon atoms. The signals for the deuterated carbons on the phenyl ring will appear as multiplets with reduced intensity due to C-D coupling.
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, multiplicities, and integrations to confirm the structure and verify the absence of signals from the deuterated positions in the ¹H NMR spectrum.
-
Conclusion
The synthesis and characterization of this compound require a systematic approach involving a multi-step chemical synthesis followed by rigorous analytical characterization. The detailed protocols and data presented in this guide provide a framework for the successful preparation and validation of this essential internal standard. The use of techniques such as HPLC, LC-MS/MS, and NMR spectroscopy is critical to ensure the high purity, correct identity, and structural integrity of the final product, thereby guaranteeing its suitability for use in demanding bioanalytical applications.
References
- 1. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 2. sulfadimethoxine.com [sulfadimethoxine.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfadimethoxine synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | TRC-S699061-10MG | LGC Standards [lgcstandards.com]
- 8. This compound | TRC-S699061-10MG | LGC Standards [lgcstandards.com]
- 9. jfda-online.com [jfda-online.com]
- 10. lcms.cz [lcms.cz]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
Sulfadimethoxine-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Sulfadimethoxine-d4, a deuterated analog of the sulfonamide antibiotic Sulfadimethoxine. This document outlines its chemical properties, mechanism of action, and analytical methodologies, serving as a vital resource for professionals in drug development and research.
Core Chemical and Physical Data
This compound is primarily utilized as an internal standard in pharmacokinetic and residue analysis studies of Sulfadimethoxine.[1][2] Its isotopic labeling allows for precise quantification in complex biological matrices.
| Property | Value | Reference |
| CAS Number | 1020719-80-5 | [3] |
| Molecular Formula | C₁₂H₁₀D₄N₄O₄S | [3] |
| Molecular Weight | 314.35 g/mol | [3] |
| Synonyms | Sulphadimethoxine-d4, 4-Amino-N-(2,6-dimethoxy-4-pyrimidinyl)benzene-2,3,5,6-d4-sulfonamide |
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfadimethoxine, the parent compound of this compound, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[3][4][5][6] This enzyme is critical for the synthesis of folic acid in bacteria and some protozoa. By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, Sulfadimethoxine blocks the production of dihydropteroate, a precursor to folic acid.[4][5] The disruption of the folic acid pathway inhibits the synthesis of nucleic acids (DNA and RNA), which are essential for bacterial cell division and proliferation.[3][4]
Caption: Mechanism of action of Sulfadimethoxine.
Experimental Protocols: Analytical Methodologies
This compound is instrumental as an internal standard for the quantification of Sulfadimethoxine and its metabolites in biological samples. A prevalent analytical technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Workflow for LC-MS/MS Analysis of Sulfadimethoxine
The following diagram illustrates a general workflow for the analysis of Sulfadimethoxine in animal tissues using this compound as an internal standard.
Caption: General workflow for LC-MS/MS analysis.
Sample Preparation and Extraction
A validated method for the determination of Sulfadimethoxine and its primary metabolite, 4N-acetylsulfadimethoxine, in bovine tissues and fluids involves the following steps:
-
Homogenization: Tissue samples (e.g., kidney, liver) are homogenized.
-
Internal Standard Spiking: A known concentration of this compound is added to the homogenate, plasma, or oral fluid. Urine samples may be diluted directly.[1]
-
Solid Phase Extraction (SPE): C18 SPE cartridges are often employed for the cleanup of extracts from plasma, oral fluid, kidney, and liver.[1] This step helps in removing matrix interferences.
-
Elution: The analytes are eluted from the SPE cartridge.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate Sulfadimethoxine, its metabolites, and the internal standard.[7]
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of the analytes. The use of an internal standard like this compound corrects for matrix effects and variations in instrument response, leading to high accuracy and precision.[1]
This technical guide provides a foundational understanding of this compound, its role in analytical research, and the underlying mechanism of its parent compound. The provided methodologies and data are intended to support researchers and scientists in their drug development and analysis endeavors.
References
- 1. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 5. What is Sulfadimethoxine used for? [synapse.patsnap.com]
- 6. egnlab.com [egnlab.com]
- 7. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Purity and Labeling of Sulfadimethoxine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and labeling of Sulfadimethoxine-d4, a crucial internal standard for bioanalytical and pharmacokinetic studies. This document outlines the molecular structure, labeling position, and methods for assessing its isotopic and chemical purity.
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine.[1] For quantitative analysis of Sulfadimethoxine in biological matrices, a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise measurements using mass spectrometry-based methods. The quality of this internal standard, particularly its isotopic purity, is paramount to the reliability of analytical data.
Molecular Structure and Labeling
The chemical structure of Sulfadimethoxine consists of a sulfanilamide moiety linked to a dimethoxypyrimidine ring. In this compound, four hydrogen atoms on the phenyl ring of the sulfanilamide group are replaced with deuterium atoms.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
The InChI key for this compound explicitly indicates the positions of the deuterium labels on the phenyl ring: InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D.[2]
Purity Assessment
The overall purity of this compound is a combination of its chemical and isotopic purity.
Chemical Purity
The chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. Commercially available standards of this compound generally report a chemical purity of greater than 95%.[2]
Isotopic Purity
Isotopic purity refers to the percentage of the deuterated molecule that contains the specified number of deuterium atoms (in this case, four). It is a critical parameter as the presence of unlabeled (d0) or partially labeled (d1, d2, d3) species can interfere with the quantification of the target analyte.
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Abbreviation | Representative Abundance (%) |
| Unlabeled | d0 | < 0.1 |
| Monodeuterated | d1 | < 0.5 |
| Dideuterated | d2 | < 1.0 |
| Trideuterated | d3 | < 5.0 |
| Tetradeuterated | d4 | > 93.5 |
| Total Isotopic Purity | ≥ 99% |
Note: The data presented in this table is representative and may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis for the specific lot being used.
Experimental Protocols
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for determining the isotopic distribution of this compound using HRMS.
Workflow for Isotopic Purity Determination by HRMS:
Caption: Workflow for HRMS-based isotopic purity analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving the different isotopologues.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography. Acquire full scan mass spectra in the appropriate mass range to include all expected isotopic peaks of the protonated molecule [M+H]⁺.
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic masses of the d0, d1, d2, d3, and d4 species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopic species relative to the sum of all isotopic peak areas.
-
Synthesis of Phenyl-d4 Labeled Sulfonamides (General Approach)
General Synthetic Pathway:
Caption: A plausible synthetic route for this compound.
Key Steps:
-
Protection of the Amino Group: Aniline-d5 is acetylated using acetic anhydride to protect the amino group, yielding acetanilide-d5.
-
Chlorosulfonation: The acetanilide-d5 undergoes chlorosulfonation with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, resulting in 4-acetamidobenzenesulfonyl chloride-d4.
-
Formation of the Sulfonamide: The sulfonyl chloride is then reacted with ammonia to form 4-acetamidobenzenesulfonamide-d4.
-
Coupling Reaction: The protected sulfonamide is coupled with 4-amino-2,6-dimethoxypyrimidine.
-
Deprotection: The acetyl protecting group is removed to yield the final product, this compound.
Conclusion
The quality of this compound as an internal standard is fundamentally dependent on its isotopic and chemical purity. This guide has provided a comprehensive overview of the labeling, purity assessment, and general synthetic considerations for this critical analytical reagent. Researchers and drug development professionals should always refer to the lot-specific Certificate of Analysis for precise quantitative data on isotopic distribution and ensure the suitability of the standard for their specific analytical applications. The use of high-resolution mass spectrometry is the recommended method for the verification of isotopic purity.
References
A Technical Guide to Commercial Sulfadimethoxine-d4 Reference Standards for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercially available Sulfadimethoxine-d4 reference standards. This document outlines key suppliers, presents critical quantitative data in a comparative format, and details an experimental protocol for its application.
This compound, a deuterated analog of the sulfonamide antibiotic Sulfadimethoxine, is an essential internal standard for quantitative analysis in various matrices. Its use in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for accurate and precise quantification of Sulfadimethoxine by correcting for matrix effects and variations in sample preparation and instrument response.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer this compound reference standards. The following table summarizes the key specifications for products from prominent vendors to facilitate selection based on research needs.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Purity | Format |
| LGC Standards (incorporating Toronto Research Chemicals - TRC) | TRC-S699061 | 1020719-80-5 | C₁₂H₁₀D₄N₄O₄S | 314.35 g/mol | >95% (HPLC)[1] | Neat Solid[1] |
| Simson Pharma Limited | S690003 | 1020719-80-5 | C₁₂H₁₀D₄N₄O₄S[2] | 314.35 g/mol [2] | Certificate of Analysis available | In Stock[2] |
| TargetMol | T13024 | 1020719-80-5 | Not specified | Not specified | Certificate of Analysis available | Not specified |
A Certificate of Analysis (CoA) is typically available from suppliers and provides more detailed information, including isotopic enrichment and specific analytical results. Researchers are advised to request the latest CoA for lot-specific data.
Experimental Protocol: Quantification of Sulfadimethoxine in Biological Matrices using LC-MS/MS
The following is a representative protocol for the use of this compound as an internal standard for the quantification of Sulfadimethoxine in biological samples, adapted from established methodologies.
1. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solution of Sulfadimethoxine: Accurately weigh and dissolve the Sulfadimethoxine reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Primary Stock Solution of this compound: Accurately weigh and dissolve the this compound reference standard in the same solvent to prepare an internal standard stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Sulfadimethoxine primary stock solution with an appropriate solvent.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution to a fixed concentration (e.g., 100 ng/mL) to be used for spiking all samples, calibration standards, and quality controls.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw biological samples (e.g., plasma, tissue homogenate) to room temperature.
-
To a known volume or weight of the sample, add a fixed volume of the internal standard spiking solution.
-
Vortex mix the samples thoroughly.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor to product ion transitions for both Sulfadimethoxine and this compound.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Sulfadimethoxine to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of Sulfadimethoxine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for utilizing a reference standard and the logical relationship in a typical quantitative analysis.
References
Technical Guide: The Role and Mechanism of Sulfadimethoxine-d4 as an Internal Standard in Quantitative Mass Spectrometry
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern analytical chemistry, particularly in regulated bioanalysis for drug development and food safety, achieving the highest levels of accuracy and precision is paramount. Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations in sample preparation, instrument performance, and matrix effects. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for mitigating these sources of error. This technical guide provides an in-depth exploration of the mechanism of action of Sulfadimethoxine-d4, a deuterated analog of the sulfonamide antibiotic Sulfadimethoxine. We will detail the core principles of isotope dilution mass spectrometry (IDMS), the specific functions of this compound in an analytical workflow, a detailed experimental protocol for its use in a complex matrix, and the resulting high-quality quantitative data.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution is an analytical technique that leverages the addition of a known quantity of an isotopically distinct form of the analyte to a sample prior to analysis.[1] this compound serves as this isotopically distinct analog, or "internal standard" (IS). Because this compound is chemically and physically almost identical to the native analyte, Sulfadimethoxine, it behaves identically during every step of the analytical process—from extraction to ionization.[1]
The fundamental premise is that any loss of analyte during sample processing or any fluctuation in instrument signal will affect both the analyte and the internal standard to the same degree. The mass spectrometer can easily distinguish between the analyte and the SIL internal standard due to their mass difference. Therefore, the final quantification is based on the ratio of the analyte's signal to the internal standard's signal, not on the absolute signal of the analyte. This ratio remains constant despite variations in sample recovery or signal intensity, leading to highly accurate and precise results.
Mechanism of Action of this compound
The efficacy of this compound as an internal standard stems from its ability to correct for errors at multiple stages of the analytical workflow. Its mechanism is multifaceted, addressing variability from sample preparation, matrix effects, and instrument performance.
Correction for Sample Preparation Variability
Complex biological matrices like milk, plasma, or tissue require extensive cleanup to remove interfering substances.[1][2] This multi-step process, involving extraction, centrifugation, evaporation, and reconstitution, can lead to analyte loss.
This compound is added at the very beginning of this process. Because it has the same polarity, solubility, and chemical properties as the native analyte, any physical loss during these steps affects both compounds equally. For example, if 20% of the Sulfadimethoxine is lost during a liquid-liquid extraction step, 20% of the this compound will also be lost. The ratio of their concentrations, however, remains unchanged, ensuring the final calculated concentration of the analyte is accurate.
Correction for Matrix Effects
Matrix effects are a major challenge in LC-MS/MS, especially when using electrospray ionization (ESI). Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (signal decrease) or ion enhancement (signal increase). This phenomenon is highly variable and unpredictable.
This compound is the ideal tool to combat this issue. Since it co-elutes chromatographically with Sulfadimethoxine and has the same ionization characteristics, it is subjected to the exact same degree of ion suppression or enhancement at the same moment in time. While the absolute signal intensities of both compounds may fluctuate, their ratio remains constant, effectively nullifying the impact of the matrix effect on quantitative accuracy.
Correction for Instrumental Variability
Minor variations in autosampler injection volumes or fluctuations in the mass spectrometer's detector sensitivity over time can introduce errors. By calculating the ratio of the analyte to the co-injected internal standard, these systemic drifts are normalized, leading to improved run-to-run and day-to-day reproducibility.
Experimental Protocol: Sulfadimethoxine in Bovine Milk
This section details a validated LC-MS/MS method for the quantification of Sulfadimethoxine in bovine milk, adapted from established protocols.[1]
Materials and Reagents
-
Analytes: Sulfadimethoxine standard, this compound (or phenyl-13C6) internal standard.
-
Solvents: Acetonitrile (ACN), Ethyl Acetate (EA), n-Hexane, Methanol (MeOH) - all LC-MS grade.
-
Sample: Blank bovine milk, fortified milk for calibration and quality control.
Sample Preparation (Liquid-Liquid Extraction)
-
Transfer 5 mL of milk into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., to a final concentration of 20 ng/g).
-
Add 10 mL of an Acetonitrile:Ethyl Acetate (6:4, v/v) mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic layer and precipitated solids.
-
Carefully transfer 6 mL of the supernatant (top organic layer) to a clean 15 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Defatting Step: Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute. Add 1.5 mL of 10% aqueous methanol and vortex for another minute.
-
Centrifuge the biphasic solution at 14,000 rpm for 5 minutes.
-
Transfer 500 µL from the bottom aqueous layer to an LC vial for analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start at 95% A, ramp to 95% B, hold, and then return to initial conditions for equilibration.
-
MS System: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 3500 or equivalent).[2]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high selectivity and sensitivity.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Sulfadimethoxine | 311.1 | 156.1 (Quantifier) | 25 |
| 311.1 | 108.0 (Qualifier) | 35 | |
| This compound | 315.1 | 156.1 | 25 |
Note: The precursor ion for the d4-labeled standard is +4 Da compared to the analyte. Product ions and collision energies are typically similar and should be optimized empirically.
Quantitative Data and Method Performance
The use of this compound enables the method to achieve excellent performance characteristics, as summarized in the table below, based on validation data for sulfonamides in milk.[1]
| Parameter | Sulfadimethoxine Performance |
| Linearity Range | 10 - 50 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery %) | 91% - 114% |
| Precision (RSD %) | < 15% |
| Limit of Detection (LOD) | ~2 ng/g |
| Limit of Quantification (LOQ) | ~6 ng/g |
Data synthesized from a representative study on 14 sulfonamides.[1]
The high recovery percentages and low relative standard deviation (RSD) across multiple samples demonstrate the method's accuracy and precision, which are directly attributable to the effective compensation provided by the this compound internal standard.
Conclusion
This compound is an exemplary internal standard for the quantitative analysis of Sulfadimethoxine by LC-MS/MS. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical chemical and physical properties allow it to perfectly mimic the analyte through every stage of a complex analytical procedure. By serving as a stable reference point, it effectively corrects for variability in sample extraction, instrumental performance, and unpredictable matrix effects. The result is a robust, highly accurate, and precise analytical method capable of meeting the stringent requirements of regulatory bodies in drug development and food safety monitoring.
References
The Pharmacokinetics of Deuterated Sulfadimethoxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic widely used in veterinary medicine to treat bacterial and protozoal infections.[1] Its efficacy is attributed to its ability to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in susceptible microorganisms.[2][3] Understanding the pharmacokinetic profile of sulfadimethoxine is paramount for optimizing dosage regimens and ensuring therapeutic success.
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development to modulate pharmacokinetic properties.[4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage at the site of deuteration—a phenomenon known as the kinetic isotope effect. This can result in a longer half-life, increased exposure, and potentially altered metabolic pathways, which may lead to improved efficacy and safety profiles.
This technical guide summarizes the current knowledge of sulfadimethoxine pharmacokinetics, details relevant experimental methodologies, and explores the theoretical pharmacokinetic implications of its deuteration.
Quantitative Pharmacokinetic Data of Non-Deuterated Sulfadimethoxine
The following tables summarize key pharmacokinetic parameters of sulfadimethoxine in various animal species following intravenous and oral administration. These values provide a baseline for understanding the disposition of the non-deuterated compound.
Table 1: Pharmacokinetic Parameters of Sulfadimethoxine in Cattle
| Parameter | Value | Route of Administration | Dose | Reference |
| Elimination Half-Life (t½) | ~12.5 hours | Intravenous | ~55 mg/kg | [5] |
| Volume of Distribution (Vd) | 3.1 L/kg | Intravenous | ~55 mg/kg | [5] |
Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Dogs
| Parameter | Value | Route of Administration | Dose | Reference |
| Elimination Half-Life (t½) | 13.10 (9.71-16.50) hours | Intravenous | 55 mg/kg | [6] |
| Total Body Clearance (Cl) | 21.7 ml/kg/h (median) | Intravenous | 55 mg/kg | [6] |
| Oral Bioavailability (F) | 32.8% (22.5-80.0) | Oral Suspension | 55 mg/kg | [6] |
| Corrected Oral Bioavailability (F) | 48.8% (24.4-86.2) | Oral Suspension | 55 mg/kg | [7][8] |
| Protein Binding | >75% | - | 50-150 µg/ml | [6] |
Table 3: Pharmacokinetic Parameters of Sulfadimethoxine in Pigs
| Parameter | Value | Route of Administration | Dose | Reference |
| Elimination Half-Life (t½) | 14.8 hours | - | - | [9][10] |
| Clearance (Cl) | 0.015 L/h/kg | - | - | [9][10] |
| Volume of Central Compartment (V1) | 0.13 L/kg | - | - | [10] |
Potential Impact of Deuteration on Sulfadimethoxine Pharmacokinetics
The primary route of metabolism for sulfadimethoxine in many species is N4-acetylation in the liver, forming acetylsulfadimethoxine.[2][11] While dogs are an exception and excrete the drug largely unchanged, this metabolic pathway is significant in other species.[2]
Deuteration at or near a site of metabolism can slow down the rate of that metabolic process. If sulfadimethoxine were to be deuterated on the aniline ring or the acetyl-accepting amine group, it could potentially lead to:
-
Reduced Rate of N4-Acetylation: This would decrease the formation of the acetylated metabolite.
-
Increased Elimination Half-Life: A slower metabolic clearance would result in the parent drug remaining in the systemic circulation for a longer period.
-
Increased Overall Exposure (AUC): A longer half-life and reduced clearance would lead to a greater area under the concentration-time curve.
-
Altered Metabolite Profile: Slower N4-acetylation could potentially lead to an increase in other minor metabolic pathways.
These potential changes could allow for less frequent dosing and a more sustained therapeutic concentration, which are desirable attributes for a long-acting antimicrobial. However, without direct experimental data, these effects remain theoretical.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data.[12] The following sections outline typical methodologies for conducting a pharmacokinetic study of sulfadimethoxine.
Animal Models and Husbandry
-
Species: Common animal models for pharmacokinetic studies include rodents (mice, rats), dogs, pigs, and cattle.[13] The choice of species should be justified based on the research question and the intended use of the drug.[13]
-
Health Status: Animals should be healthy and acclimatized to the facility for a minimum of 7 days before the study.[14]
-
Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles.
-
Fasting: Animals are typically fasted overnight before drug administration to minimize the effect of food on drug absorption. Water should be available ad libitum.
Drug Administration
-
Intravenous (IV) Administration: For determining intrinsic pharmacokinetic parameters like clearance and volume of distribution, the drug is administered intravenously.[5] A solution of sulfadimethoxine is typically injected as a single bolus into a major vein (e.g., jugular vein in cattle, cephalic vein in dogs).[5][15]
-
Oral (PO) Administration: To assess oral bioavailability, sulfadimethoxine is administered via oral gavage or in a capsule.[6] For oral suspension, the dose is administered directly into the stomach using a suitable gavage tube.
Blood Sample Collection
-
Sampling Sites: Blood samples are typically collected from a cannulated vein, such as the jugular vein, to allow for serial sampling.
-
Sampling Times: A sufficient number of blood samples should be collected at appropriate time points to adequately define the plasma concentration-time profile. This includes frequent sampling during the absorption and distribution phases and less frequent sampling during the elimination phase.[14] A typical schedule might include pre-dose (0 hours) and post-dose samples at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours.[15]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin).[15] The samples are then centrifuged (e.g., at 3000 rpm for 20 minutes) to separate the plasma.[15] The resulting plasma is transferred to clean tubes and stored at -20°C or lower until analysis.[16]
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying sulfadimethoxine in biological matrices.[17][18]
-
Sample Preparation: A simple protein precipitation method is often used for plasma samples.[19][20]
-
An aliquot of the plasma sample (e.g., 100 µL) is mixed with an internal standard solution (e.g., deuterated sulfadimethoxine, SDM-d4).[20][21]
-
A protein precipitating agent, such as acetonitrile or methanol containing formic acid, is added.[19][20]
-
The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[20]
-
The supernatant is collected, potentially diluted, and then injected into the LC-MS/MS system.[19][20]
-
-
Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 column.[19] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid, is commonly used.[19]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM).[17] The MRM transitions for sulfadimethoxine are monitored for quantification.
Visualizations
Metabolic Pathway of Sulfadimethoxine
Caption: Primary metabolic pathway of sulfadimethoxine.
Experimental Workflow for a Pharmacokinetic Study
Caption: General experimental workflow for a pharmacokinetic study.
References
- 1. waters.com [waters.com]
- 2. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The bioavailability, dispostion kinetics and dosage of sulphadimethoxine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability, disposition kinetics and dosage of sulfadimethoxine in dogs--a correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability, disposition kinetics and dosage of sulfadimethoxine in dogs--a correction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 12. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biobostonconsulting.com [biobostonconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. journalofchemistry.org [journalofchemistry.org]
- 18. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Fate and Degradation of Sulfadimethoxine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of Sulfadimethoxine-d4 (SDM-d4). As a deuterated analog of the widely used veterinary sulfonamide antibiotic, Sulfadimethoxine (SDM), its environmental behavior is considered analogous. This document details its physicochemical properties, abiotic and biotic degradation pathways, degradation kinetics, and sorption characteristics in various environmental matrices. Detailed experimental protocols for key studies and visualizations of degradation pathways and experimental workflows are also provided to support further research in this area.
Physicochemical Properties of Sulfadimethoxine
The environmental transport and fate of a compound are largely governed by its physicochemical properties. The key properties of Sulfadimethoxine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₄O₄S | |
| Molar Mass | 310.33 g/mol | |
| Water Solubility | 343 mg/L | |
| Melting Point | 203.5 °C | |
| logP (Octanol-Water Partition Coefficient) | 1.63 | |
| pKa | Not available in search results |
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, play a role in the transformation of Sulfadimethoxine in the environment, although their significance can vary depending on environmental conditions.
Hydrolysis
Sulfonamides, including Sulfadimethoxine, are generally considered to be hydrolytically stable under typical environmental pH and temperature conditions, with long half-lives. However, hydrolysis rates can be influenced by pH, with some studies suggesting that hydrolysis is more rapid in alkaline solutions. Sulfadimethoxine is reported to be highly sensitive to basic hydrolysis.
Photolysis
Photodegradation can be a significant pathway for the removal of sulfonamides from aquatic environments. The rate of photolysis is dependent on factors such as light intensity and the presence of photosensitizing substances.
Biotic Degradation
Biodegradation is a major pathway for the dissipation of Sulfadimethoxine in the environment, occurring in soil, manure, and aquatic systems. The rate and extent of biodegradation are influenced by microbial activity, which in turn is affected by factors such as temperature, moisture, and the presence of organic matter.
Aerobic Degradation
Under aerobic conditions, microorganisms are primarily responsible for the degradation of Sulfadimethoxine. Studies have shown that degradation is significantly faster in non-sterile soil and manure compared to sterile conditions, indicating the crucial role of microbial activity. The degradation rate constant has been observed to decrease with increasing initial concentrations of Sulfadimethoxine, suggesting potential inhibition of microbial activity at higher concentrations.
Anaerobic Degradation
Information on the anaerobic degradation of Sulfadimethoxine is less prevalent in the provided search results. However, the overall persistence of sulfonamides can be influenced by the redox conditions of the environment.
Identified Metabolites
The primary metabolic pathway for Sulfadimethoxine in animals is N4-acetylation. In the environment, several degradation products have been identified, suggesting multiple transformation pathways. One proposed pathway involves demethylation.
Degradation Kinetics
The degradation of Sulfadimethoxine in various environmental compartments often follows first-order or availability-adjusted first-order kinetics.
Half-life in Different Matrices
| Environmental Matrix | Condition | Half-life (t₁/₂) | Reference |
| Manure-amended soil | 15% moisture | 10.4 days | |
| Manure-amended soil | 20% moisture | 6.9 days | |
| Manure-amended soil | 25% moisture | 4.9 days | |
| Manure | Non-sterile | ~3 days | |
| Manure | Sterile | Significantly longer than non-sterile |
Environmental Sorption
Sorption to soil and sediment particles is a key process influencing the mobility and bioavailability of Sulfadimethoxine in the environment.
Sorption Coefficients
Sorption is often described by the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). The sorption of sulfonamides is influenced by soil properties such as organic matter content and pH. The sorption of Sulfadimethoxine is generally considered to be nonlinear and pH-dependent.
| Sorbent | pH | Freundlich Kf ((μg/g)/(μg/mL)ⁿ) | Freundlich n | Reference |
| Humic Acid | 4.5 | 136 | 0.87 | |
| Vanillin Oligomer | 4.5 | 45.2 | 0.76 |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of environmental fate studies. Below are detailed protocols for key experiments cited in the literature.
Soil Degradation Study
This protocol is based on the methodology described for investigating the degradation of manure-derived Sulfadimethoxine in amended soil.
-
Soil and Manure Preparation:
-
Obtain soil and steer manure from a designated source. Sieve the manure to a uniform particle size (e.g., 4 mm).
-
Determine the initial moisture content and pH of both soil and manure.
-
Analyze the manure to ensure it is free of pre-existing Sulfadimethoxine contamination.
-
-
Spiking Procedure:
-
Prepare stock solutions of Sulfadimethoxine in a suitable solvent like acetone at various concentrations.
-
Add a specific volume of the stock solution to a known dry weight of manure in a glass beaker.
-
Thoroughly mix the spiked manure and allow the solvent to evaporate in a fume hood.
-
-
Incubation:
-
Mix the spiked manure with un-spiked soil at a desired ratio (e.g., 5% manure content by dry weight).
-
Adjust the moisture content of the soil-manure mixture to different levels (e.g., 15%, 20%, 25%) by adding deionized water.
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C).
-
Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 84 days).
-
Store the collected samples frozen until analysis.
-
-
Extraction and Analysis:
-
Extract Sulfadimethoxine from the soil-manure samples using an appropriate extraction solvent and method (e.g., pressurized liquid extraction).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.
-
Sorption Isotherm Experiment
This protocol is based on the batch equilibration method used for determining the sorption of sulfonamides to soil organic sorbents.
-
Sorbent and Sorbate Preparation:
-
Use well-characterized sorbents such as humic acid or model organic compounds.
-
Prepare a stock solution of Sulfadimethoxine in a background electrolyte solution (e.g., 0.01 M CaCl₂).
-
Prepare a series of working solutions with varying concentrations of Sulfadimethoxine.
-
-
Equilibration:
-
Add a known mass of the sorbent to a series of centrifuge tubes.
-
Add a specific volume of each working solution to the tubes.
-
Adjust the pH of the suspensions to the desired levels (e.g., 4.5, 6.0, 7.5) using dilute HCl or NaOH.
-
Shake the tubes for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.
-
-
Phase Separation and Analysis:
-
Centrifuge the tubes to separate the solid and aqueous phases.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of Sulfadimethoxine in the supernatant using HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the amount of Sulfadimethoxine sorbed to the solid phase by the difference between the initial and equilibrium concentrations in the aqueous phase.
-
Fit the sorption data to isotherm models such as the Freundlich and Langmuir equations to determine the sorption constants.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the environmental fate of Sulfadimethoxine.
Caption: Proposed degradation pathways for Sulfadimethoxine.
Caption: General experimental workflow for a soil degradation study.
Methodological & Application
Application Note: High-Throughput Analysis of Sulfadimethoxine Using Sulfadimethoxine-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sulfadimethoxine in various biological matrices. The use of a stable isotope-labeled internal standard, Sulfadimethoxine-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol is suitable for high-throughput analysis in research and drug development settings.
Introduction
Sulfadimethoxine is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections.[1] Monitoring its concentration in biological samples is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.[2][3] The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it closely mimics the analyte's behavior during extraction and ionization, thus compensating for potential analytical variability.[3][4] This document provides a comprehensive protocol for the analysis of sulfadimethoxine using this compound as an internal standard.
Experimental Workflow
Figure 1: General workflow for the LC-MS/MS analysis of sulfadimethoxine.
Experimental Protocols
Materials and Reagents
-
Sulfadimethoxine and this compound standards (e.g., from LGC Standards)[5]
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or HLB)[4][6]
-
Appropriate biological matrix (e.g., plasma, tissue homogenate, water)
Sample Preparation
A variety of sample preparation techniques can be employed depending on the matrix.
For Bovine Plasma, Oral Fluid, Kidney, and Liver: [4]
-
Homogenize tissue samples.
-
Spike samples with this compound internal standard.
-
Perform a solid-phase extraction (SPE) using C18 cartridges for cleanup.
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
For Water Samples: [6]
-
Filter the water sample.
-
Adjust the pH of the sample to between 4 and 7.
-
Spike with the internal standard.
-
Perform SPE using a hydrophilic-lipophilic balanced (HLB) cartridge.
-
Wash the cartridge and elute the analytes with methanol.
-
Dry the eluent and reconstitute in a methanol/water mixture.
For Milk Samples: [3]
-
Spike the milk sample with the internal standard solution.
-
Add a mixture of acetonitrile and ethyl acetate (6:4 v/v) and vortex.
-
Centrifuge to separate the layers.
-
Transfer the supernatant and dry it under a gentle stream of nitrogen.
-
Reconstitute the residue for analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation and matrices.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 or equivalent (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 100 x 2.1 mm, 2.7 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min[2] |
| Gradient | Optimized for separation of sulfadimethoxine from matrix components |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350 °C[2] |
| Gas Flow | Optimized for specific instrument |
| Capillary Voltage | 4000 V[2] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfadimethoxine | 311.0 | 156.0 | Optimized |
| This compound | 315.0 | 160.0 | Optimized |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Method Validation Data
The following tables summarize typical method validation parameters for the quantification of sulfadimethoxine using a deuterated internal standard.
Table 1: Linearity and Limits of Quantification
| Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ | Reference |
| Bovine Plasma | 2 - 200 ng/mL | >0.99 | 2 ng/mL | [4] |
| Bovine Urine | 100 - 10000 ng/mL | >0.99 | 100 ng/mL | [4] |
| Bovine Oral Fluid | 5 - 500 ng/mL | >0.99 | 5 ng/mL | [4] |
| Bovine Kidney/Liver | 10 - 1000 ng/g | >0.99 | 10 ng/g | [4] |
| Fish Feed | Not Specified | >0.99 | Not Specified | [7] |
| Fish Fillet | Not Specified | >0.99 | <100.2 ng/g (CCα) | [7] |
| Water | 4 - 200 ng/L | >0.99 | 1.2 - 7.6 ng/L | [6] |
| Hanks Balanced Salt Solution | 10 - 50000 pg/µL | >0.99 | 10 pg/µL | [8] |
Table 2: Accuracy and Precision
| Matrix | Concentration | Accuracy (%) | Precision (%RSD) | Reference |
| Bovine Plasma | Multiple Levels | 104 | 9 | [4] |
| Bovine Urine | Multiple Levels | 100 | 5 | [4] |
| Bovine Oral Fluid | Multiple Levels | 103 | 4 | [4] |
| Bovine Kidney | Multiple Levels | 101 | 7 | [4] |
| Bovine Liver | Multiple Levels | 99 | 11 | [4] |
| Fish Feed | Not Specified | 97 - 100 | <12 | [7] |
| Fish Fillet | Not Specified | ~100 | <16 | [7] |
| Water | 4, 10, 100, 200 ng/L | 74.3 - 118 | Not Specified | [6] |
| Hanks Balanced Salt Solution | Not Specified | Within ±15% | 4.1 | [8] |
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of sulfadimethoxine by LC-MS/MS. The presented protocols and performance data demonstrate the suitability of this approach for a variety of matrices relevant to pharmaceutical research, drug development, and food safety testing. The high sensitivity and specificity of the LC-MS/MS method, combined with the robustness afforded by the deuterated internal standard, make it an ideal choice for high-throughput quantitative analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. journalofchemistry.org [journalofchemistry.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TRC-S699061-10MG | LGC Standards [lgcstandards.com]
- 6. agilent.com [agilent.com]
- 7. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Method Development for the Quantitative Analysis of Sulfonamides in Milk using Deuterated Internal Standards by LC-MS/MS
Application Note
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in livestock. The presence of sulfonamide residues in food products of animal origin, such as milk, is a significant concern for public health due to the potential for allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[1][2] Regulatory bodies in many countries have established maximum residue limits (MRLs) for sulfonamides in various food matrices to ensure consumer safety.[2]
This application note describes a robust and sensitive method for the simultaneous quantification of multiple sulfonamide residues in milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of isotope-labeled internal standards is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3][4] The method is validated according to the European Commission Decision 2002/657/EC guidelines, ensuring its suitability for routine monitoring and regulatory compliance.[2][5]
Experimental Protocols
Scope
This method is applicable for the quantitative analysis of 14 common sulfonamides in raw cow's milk. The analytes and their corresponding deuterated internal standards are listed in Table 1.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or equivalent), Formic acid (FA).
-
Standards: Analytical standards of sulfonamides and their corresponding deuterated analogues (e.g., from Sigma-Aldrich, USP).
-
Solid Phase Extraction (SPE): Oasis HLB cartridges (or equivalent).[6][7]
-
Other: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each sulfonamide and deuterated internal standard in 10 mL of methanol. Store at -20°C.[8][9]
-
Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a mixed solution of all deuterated internal standards in methanol.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank milk extract with appropriate volumes of the working standard solutions to achieve concentrations ranging from 1 to 200 ng/mL.
Sample Preparation
-
Extraction:
-
Pipette 10 mL of milk sample into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the internal standard spiking solution (1 µg/mL).
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[10]
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the sulfonamides.
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for each sulfonamide and its deuterated internal standard need to be optimized.
-
Data Presentation
Table 1: Sulfonamides and their Deuterated Internal Standards
| Analyte | Abbreviation | Deuterated Internal Standard |
| Sulfadiazine | SDZ | Sulfadiazine-d4 |
| Sulfathiazole | STZ | Sulfathiazole-d4 |
| Sulfapyridine | SPY | Sulfapyridine-d4 |
| Sulfamerazine | SMR | Sulfamerazine-d4 |
| Sulfamethazine | SMZ | Sulfamethazine-¹³C₆ |
| Sulfamethizole | SMT | Sulfamethizole-d4 |
| Sulfamethoxypyridazine | SMP | Sulfamethoxypyridazine-d3 |
| Sulfachloropyridazine | SCP | Sulfachloropyridazine-d4 |
| Sulfamethoxazole | SMX | Sulfamethoxazole-d4 |
| Sulfisoxazole | SIX | Sulfisoxazole-d4 |
| Sulfadimethoxine | SDM | Sulfadimethoxine-d3 |
| Sulfaquinoxaline | SQX | Sulfaquinoxaline-d4 |
| Sulfaguanidine | SGD | Sulfaguanidine-¹³C₆ |
| Sulfanilamide | SNL | Sulfanilamide-¹³C₆ |
Table 2: Quantitative Performance Data
| Sulfonamide | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| Sulfadiazine | 1 - 200 | >0.99 | 0.1 | 0.3 | 95 - 105 | <10 |
| Sulfathiazole | 1 - 200 | >0.99 | 0.2 | 0.6 | 92 - 108 | <12 |
| Sulfapyridine | 1 - 200 | >0.99 | 0.1 | 0.4 | 98 - 103 | <8 |
| Sulfamerazine | 1 - 200 | >0.99 | 0.1 | 0.3 | 96 - 104 | <9 |
| Sulfamethazine | 1 - 200 | >0.99 | 0.2 | 0.5 | 93 - 110 | <11 |
| Sulfamethoxazole | 1 - 200 | >0.99 | 0.3 | 0.9 | 90 - 107 | <13 |
| Sulfadimethoxine | 1 - 200 | >0.99 | 0.2 | 0.7 | 94 - 106 | <10 |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions.[2][7][11][12]
Mandatory Visualization
Caption: Experimental workflow for sulfonamide analysis in milk.
Conclusion
The described LC-MS/MS method with deuterated internal standards provides a reliable and sensitive approach for the routine analysis of sulfonamide residues in milk. The comprehensive sample preparation protocol, including an effective SPE cleanup step, ensures minimal matrix interference and high analyte recovery. The use of deuterated internal standards for each target analyte is key to achieving the accuracy and precision required for regulatory compliance and food safety monitoring. The method has been successfully validated, demonstrating its robustness and fitness for purpose.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scielo.br [scielo.br]
- 3. acgpubs.org [acgpubs.org]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imeko.info [imeko.info]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. mdpi.com [mdpi.com]
- 11. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
Application Note: UPLC-MS/MS Method for the Quantification of Sulfadimethoxine and its N4-acetyl Metabolite in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the sulfonamide antibiotic sulfadimethoxine (SDM) and its primary metabolite, N4-acetylsulfadimethoxine (AcSDM), in biological matrices such as plasma and tissue. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method provides the high sensitivity, specificity, and throughput required for pharmacokinetic, drug metabolism, and residue analysis studies.
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections. Monitoring its concentration and that of its major metabolite, N4-acetylsulfadimethoxine, in biological samples is crucial for evaluating drug efficacy, safety, and compliance with maximum residue limits (MRLs) in food-producing animals.[1][2] UPLC-MS/MS is the preferred technique for this analysis due to its superior sensitivity, selectivity, and speed.[3] This document provides a comprehensive protocol for sample preparation and UPLC-MS/MS analysis.
Metabolic Pathway
In most species, sulfadimethoxine is primarily metabolized in the liver via acetylation of the N4-amino group to form N4-acetylsulfadimethoxine (AcSDM), which is then excreted.[1]
Caption: Metabolic conversion of Sulfadimethoxine to its N4-acetyl metabolite.
Experimental Protocols
Materials and Reagents
-
Standards: Sulfadimethoxine (SDM) and N4-acetylsulfadimethoxine (AcSDM) reference standards.
-
Internal Standard (IS): Sulfadimethoxine-d4 (SDM-d4) or other suitable stable isotope-labeled analog.[1]
-
Solvents: HPLC or LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.
-
Reagents: Formic acid (FA), ammonium acetate.
-
SPE Cartridges: C18 or polymeric reversed-phase (e.g., Oasis HLB) SPE cartridges.[1][4]
Instrumentation
-
UPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 4500, Waters Xevo TQ-S, Agilent 6470).[6]
UPLC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: UPLC Conditions
| Parameter | Setting |
|---|---|
| Column | Reversed-phase C18, 2.1 x 50 mm, < 2 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | Start at 5-10% B, ramp to 95% B over 4-6 min, hold, and re-equilibrate. |
Table 2: Mass Spectrometer Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.5 - 3.5 kV |
| Source Temp. | 400 - 550 °C |
| Desolvation Gas | Nitrogen, Flow rate specific to instrument |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
MRM Transitions
MRM is used for its high specificity and sensitivity.[7] The transitions listed below should be optimized for the specific instrument being used.
Table 3: Optimized MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Sulfadimethoxine (SDM) | 311.1 | 156.0 (Quantifier) | 100-150 | Optimize |
| 108.0 (Qualifier) | Optimize | |||
| N4-acetylsulfadimethoxine (AcSDM) | 353.1[8] | 198.0 (Quantifier) | 100-150 | Optimize |
| 108.0 (Qualifier) | Optimize |
| This compound (IS) | 315.1 | 160.0 | 100-150 | Optimize |
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is suitable for plasma, serum, and tissue homogenates.[1][9]
Caption: Detailed workflow for sample preparation using Solid-Phase Extraction (SPE).
Step-by-Step Protocol:
-
Sample Pre-treatment: For tissue samples, homogenize 0.5 g of tissue in a suitable buffer. For plasma, use 0.5 mL directly.[9]
-
Spiking: Add an appropriate amount of internal standard (e.g., this compound) to all samples, blanks, and calibration standards.
-
Dilution/Acidification: Add 4 mL of 2% formic acid in water to the sample. Vortex thoroughly to mix and precipitate proteins.
-
Centrifugation: Centrifuge the samples (especially tissue homogenates) at >4000 rpm for 10 minutes to pellet precipitates. Collect the supernatant.[2]
-
SPE Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.[10]
-
Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes (SDM and AcSDM) from the cartridge with 3 mL of acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.[11]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Analysis: Vortex the reconstituted sample, transfer to an autosampler vial, and inject into the UPLC-MS/MS system.
Results and Data Presentation
A successfully developed method will exhibit sharp, symmetrical chromatographic peaks with baseline separation. The method should be validated according to regulatory guidelines (e.g., FDA, EMA).
Table 4: Typical Method Performance Characteristics
| Parameter | Sulfadimethoxine (SDM) | N4-acetylsulfadimethoxine (AcSDM) |
|---|---|---|
| Linear Range | 2 - 1000 ng/mL | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| LLOQ (Plasma) | 2 ng/mL[1] | 2 ng/mL[1] |
| LLOQ (Tissue) | 10 ng/g[1] | 10 ng/g[1] |
| Accuracy (% Bias) | 85 - 115% | 85 - 115% |
| Precision (%RSD) | < 15%[4] | < 15%[1] |
| Recovery (SPE) | 76 - 98%[4] | 76 - 98% |
Conclusion
The UPLC-MS/MS method described provides a highly selective, sensitive, and reliable protocol for the simultaneous quantification of sulfadimethoxine and its primary metabolite, N4-acetylsulfadimethoxine, in various biological matrices. The detailed sample preparation procedure ensures effective removal of matrix interferences, leading to accurate and reproducible results suitable for demanding research and regulatory applications.
References
- 1. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pressurized liquid extraction combined with capillary electrophoresis-mass spectrometry as an improved methodology for the determination of sulfonamide residues in meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. sciex.com [sciex.com]
- 8. massbank.eu [massbank.eu]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 11. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides, or "sulfa drugs," are synthetic antimicrobial agents widely used in veterinary medicine to treat infections and promote growth in food-producing animals.[1] The uncontrolled use of these drugs can lead to the presence of residues in animal products like milk. These residues pose potential health risks to humans, including allergic reactions, toxic effects, and the development of antibiotic-resistant bacteria. To protect consumer health, regulatory bodies such as the European Union and the US FDA have established Maximum Residue Limits (MRLs) for sulfonamides in milk, typically around 100 µg/kg (or 100 ppb).[2]
Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical method that provides high accuracy and precision for quantifying analytes in complex matrices.[1][3] This technique involves adding a known amount of a stable, isotopically labeled analogue of the target analyte to the sample at the beginning of the sample preparation process.[1] Because the labeled internal standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and instrument variability. By measuring the ratio of the native analyte to its labeled counterpart, accurate quantification can be achieved, effectively compensating for sample loss and ionization suppression or enhancement.[1][3] This application note details a validated method for the simultaneous determination of multiple sulfonamide residues in milk using Isotope Dilution LC-MS/MS.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), ethyl acetate (EA), methanol (MeOH), and n-hexane (all LC or GC grade).[1]
-
Reagents: Formic acid (0.1%).[4]
-
Standards: Analytical standards of sulfonamides (e.g., sulfamethazine, sulfadiazine, sulfamethoxazole, etc.).
-
Internal Standards: Isotopically labeled sulfonamides (e.g., sulfamethazine-d4, sulfadiazine-d4, sulfamethoxazole-d4).[1]
-
Water: High-purity, deionized water.
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator, analytical balance, LC-MS/MS system.
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each sulfonamide standard and isotopically labeled internal standard in methanol to prepare individual stock solutions.
-
Intermediate Standard Mix (1 µg/mL): Prepare a mixed working solution of all target sulfonamides and a separate mixed solution for the internal standards by diluting the stock solutions in methanol.
-
Spiking Solutions: Prepare working solutions at various concentrations by further diluting the intermediate standard mix. These are used for calibration curves and quality control (QC) samples.
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for sulfonamide extraction from milk.[1]
-
Aliquoting and Spiking: Transfer a 5 mL milk sample into a 50 mL polypropylene centrifuge tube. Add the isotopically labeled internal standard solution and allow it to equilibrate for approximately 10 minutes.[1][5]
-
Protein Precipitation and Extraction: Add 10 mL of an acetonitrile:ethyl acetate (6:4, v/v) mixture to the tube.[1] Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the precipitated proteins and solids.[1]
-
Supernatant Transfer: Carefully transfer 6 mL of the upper organic layer into a clean 15 mL centrifuge tube.[1]
-
Evaporation: Dry the extract completely under a gentle stream of nitrogen at 40 °C.[1]
-
Lipid Removal (Defatting): Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute. Then, add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute to create a biphasic solution.[1]
-
Final Extract Collection: Centrifuge at 14,000 rpm for 5 minutes. Carefully collect 500 µL from the bottom aqueous methanol layer and transfer it to an LC vial for analysis.[1]
4. LC-MS/MS Analysis
The following conditions are a typical starting point for the analysis of sulfonamides.
-
LC System: Agilent 1200 Series or equivalent.
-
MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Column: Agilent Poroshell 120 EC-C18, 3.0 × 50 mm, 2.7 µm, or equivalent.
-
Injection Volume: 10 µL.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
LC Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 7 L/min
-
Nebulizer Gas: 40 psi
-
Capillary Voltage: 3,600 V
-
Data Presentation
Table 1: Example MRM Transitions for Selected Sulfonamides and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Sulfadiazine | 251.1 | 156.1 | 15 |
| Sulfadiazine-d4 | 255.1 | 160.1 | 15 |
| Sulfathiazole | 256.0 | 156.0 | 20 |
| Sulfathiazole-d4 | 260.0 | 160.0 | 20 |
| Sulfamerazine | 265.1 | 156.1 | 18 |
| Sulfamerazine-d4 | 269.1 | 160.1 | 18 |
| Sulfamethazine | 279.1 | 186.1 | 17 |
| Sulfamethazine-d4 | 283.1 | 190.1 | 17 |
| Sulfamethoxazole | 254.1 | 156.1 | 14 |
| Sulfamethoxazole-d4 | 258.1 | 160.1 | 14 |
| Sulfaquinoxaline | 301.1 | 156.0 | 25 |
Table 2: Method Performance Data
This table summarizes typical validation results for the method.[1][3][7]
| Analyte | Linearity (R²) | Recovery (%) at 100 µg/kg | Precision (%RSD) | LOQ (µg/kg) |
| Sulfadiazine | >0.99 | 98.5 | < 10 | 10 |
| Sulfamethazine | >0.99 | 103.2 | < 8 | 10 |
| Sulfamethoxazole | >0.99 | 96.8 | < 10 | 10 |
| Sulfaquinoxaline | >0.99 | 91.5 | < 12 | 15 |
| Sulfisoxazole | >0.99 | 101.7 | < 9 | 10 |
Visualizations
Caption: Experimental workflow for sulfonamide analysis in milk.
References
- 1. acgpubs.org [acgpubs.org]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. s4science.at [s4science.at]
- 5. fda.gov [fda.gov]
- 6. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 7. Rapid method for quantification of nine sulfonamides in bovine milk using HPLC/MS/MS and without using SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sulfadimethoxine and Sulfadimethoxine-d4 using MRM Transitions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxine is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections. Monitoring its concentration in various biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This document provides detailed application notes and protocols for the quantitative analysis of Sulfadimethoxine and its deuterated internal standard, Sulfadimethoxine-d4, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Analyte Information
| Compound | Chemical Formula | Molecular Weight |
| Sulfadimethoxine | C₁₂H₁₄N₄O₄S | 310.33 g/mol |
| This compound | C₁₂H₁₀D₄N₄O₄S | 314.35 g/mol |
MRM Transitions and Mass Spectrometric Parameters
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantifying targeted compounds. The following table summarizes the recommended MRM transitions and typical mass spectrometer parameters for Sulfadimethoxine and this compound. It is recommended to optimize these parameters on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Caveat |
| Sulfadimethoxine | 310.9 | 156.0 | 100 | 25 | Primary, most abundant transition.[1] |
| 310.9 | 108.0 | 100 | 35 | Confirmatory transition. | |
| 310.9 | 92.0 | 100 | 40 | Confirmatory transition. | |
| This compound | 315.1 | 160.0 | 100 | 25 | Theoretical - requires experimental verification. |
| (Internal Standard) | 315.1 | 112.0 | 100 | 35 | Theoretical - requires experimental verification. |
Note on this compound MRM Transitions: The MRM transitions for this compound are theoretical and based on the expected mass shift from the deuteration on the phenyl ring. The primary fragmentation of Sulfadimethoxine involves the cleavage of the sulfonamide bond, leading to the characteristic product ion at m/z 156.0. For the d4-labeled standard, this fragment is expected to shift to m/z 160.0. The other confirmatory ions are also expected to show a corresponding mass shift. It is crucial to experimentally confirm and optimize these transitions by infusing a standard solution of this compound into the mass spectrometer.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfadimethoxine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Calibration Curve Standards: Prepare calibration standards by spiking the appropriate working standard solutions into the matrix of interest (e.g., plasma, tissue homogenate) to achieve a desired concentration range.
Sample Preparation Protocol (Protein Precipitation)
This protocol is a general guideline for plasma samples and may need optimization for other matrices.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (blank, calibration standard, or unknown).
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (at a concentration to achieve a significant response) to each tube, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to increase sensitivity.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of Sulfadimethoxine and this compound.
-
Response Ratio Calculation: Calculate the ratio of the peak area of Sulfadimethoxine to the peak area of this compound for each standard and sample.
-
Calibration Curve Generation: Plot the response ratio against the concentration of the calibration standards. Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to generate a calibration curve.
-
Quantification: Determine the concentration of Sulfadimethoxine in the unknown samples by interpolating their response ratios from the calibration curve.
Visualizations
Caption: LC-MS/MS workflow for Sulfadimethoxine quantification.
Caption: MRM fragmentation pathways for Sulfadimethoxine and its deuterated standard.
References
Application Note and Protocol for Solid-Phase Extraction of Sulfonamides in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of sulfonamides from human urine samples. The described method is intended for sample clean-up and concentration prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in human and veterinary medicine. Monitoring their excretion in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the assessment of environmental exposure. Solid-phase extraction is a robust and efficient technique for the selective extraction of sulfonamides from complex biological matrices like urine, offering high recovery and cleaner extracts compared to traditional liquid-liquid extraction methods. This protocol is based on a simplified, generic procedure using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which allows for a streamlined workflow.
Experimental Protocols
This section details the necessary reagents, materials, and the step-by-step procedure for the solid-phase extraction of sulfonamides from urine.
Materials and Reagents
-
SPE Cartridges: Oasis HLB 3 cc, 60 mg (or equivalent hydrophilic-lipophilic balanced polymeric sorbent)
-
Urine Samples: Collected and stored at -20°C until analysis.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Ammonium hydroxide (28-30%)
-
β-glucuronidase enzyme (from E. coli)
-
Phosphoric acid (H₃PO₄)
-
Ultrapure water
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Pipettes and appropriate tips
-
Glass test tubes or autosampler vials
-
Sample Pre-treatment
Proper sample pre-treatment is critical for efficient and reproducible extraction.
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 30 seconds and then centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Hydrolysis (Optional but Recommended): To cleave glucuronide conjugates and measure total sulfonamide concentrations, enzymatic hydrolysis is recommended.
-
To 1 mL of the urine supernatant, add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C for 2 hours.
-
-
Dilution and pH Adjustment: Dilute the hydrolyzed urine sample 1:1 with 4% phosphoric acid in water[1]. This step helps to disrupt protein binding and adjust the pH to an optimal range for SPE. For some sulfonamides, adjusting the sample pH to approximately 4.0 may be beneficial for retention on the SPE sorbent.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a simplified 3-step procedure (Load, Wash, Elute) suitable for Oasis HLB cartridges. A more traditional 5-step protocol is also described for other types of sorbents.
Simplified 3-Step Protocol (for Oasis HLB)
-
Load: Directly load the pre-treated urine sample onto the Oasis HLB cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/minute.
-
Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elute: Elute the sulfonamides from the cartridge with 2 mL of a solution of 90:10 acetonitrile:methanol[1]. Collect the eluate in a clean tube.
Standard 5-Step Protocol (for general reversed-phase sorbents)
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through the sorbent bed.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of ultrapure water. Do not allow the sorbent to dry.
-
Load: Load the pre-treated urine sample onto the cartridge at a flow rate of 1-2 mL/minute.
-
Wash: Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute: Elute the sulfonamides with 2 mL of acetonitrile or a mixture of acetonitrile and methanol.
Post-Extraction
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase of the analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS or another suitable analytical technique.
Data Presentation
The following table summarizes the quantitative data for the extraction of selected sulfonamides from various matrices, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ). It is important to note that the data is compiled from multiple sources and experimental conditions may vary.
| Sulfonamide | Matrix | Recovery (%) | LOD | LOQ | Citation |
| Sulfamethoxazole | Wastewater | 91 | 0.008 µg/L | 0.025 µg/L | [2] |
| Sulfamethoxazole | Fish | - | 2.51 ppm | 8.37 ppm | [3] |
| Sulfadiazine | Fish | - | 1.15 ppm | 3.84 ppm | [3] |
| Sulfadiazine | Wastewater | 93 | 0.046 µg/L | 0.152 µg/L | [2] |
| Sulfapyridine | Wastewater | 92 | 0.029 µg/L | 0.097 µg/L | [2] |
| Sulfamethoxypyridazine | Wastewater | 95 | 0.060 µg/L | 0.197 µg/L | [2] |
| Sulfamerazine | Wastewater | 93 | 0.230 µg/L | 0.750 µg/L | [2] |
| Multi-residue (17 SAs) | Water | 79-118 | 0.01-0.05 ng/L | - | [4] |
| Multi-residue (31 SAs) | Livestock Tissues | 85-109 | 0.3-5 ng/g | 1-19 ng/g | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for sulfonamides in urine.
Caption: Workflow of the solid-phase extraction protocol for sulfonamides in urine.
Logical Relationship of SPE Steps
The following diagram illustrates the logical relationship and purpose of each step in a standard solid-phase extraction procedure.
Caption: Logical flow of a standard solid-phase extraction procedure.
References
Troubleshooting & Optimization
Technical Support Center: Sulfonamide Analysis with Sulfadimethoxine-d4
Welcome to the technical support center for sulfonamide analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects when using Sulfadimethoxine-d4 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my sulfonamide analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] In complex matrices like milk, animal tissues, or environmental samples, endogenous components such as proteins, lipids, and salts can interfere with the ionization of sulfonamides and the internal standard, this compound.[4]
Q2: Why am I seeing significant ion suppression for my early-eluting sulfonamides?
A2: Severe ion signal suppression for early-eluting sulfonamides is often caused by highly polar endogenous co-extractives from the matrix, which may include proteinaceous species.[5] These components tend to elute early in typical reversed-phase chromatographic runs and can compete with the analytes for ionization in the MS source.[5] To mitigate this, optimizing chromatographic conditions to achieve better separation between the analytes and these interfering matrix components is crucial.[5]
Q3: My recovery for some sulfonamides is low and inconsistent. What could be the cause?
A3: Low and inconsistent recovery can stem from several factors during sample preparation. The choice of extraction solvent and the pH of the sample can significantly impact the extraction efficiency of different sulfonamides. For instance, a mixture of acetonitrile and ethyl acetate has been found to be effective for some matrices.[4] Additionally, the sample cleanup step (e.g., solid-phase extraction - SPE) is critical. Inadequate removal of matrix components can lead to both poor recovery and significant matrix effects. It is also important to ensure that the chosen SPE sorbent and elution solvents are appropriate for the target sulfonamides.
Q4: How can I be sure that this compound is effectively compensating for matrix effects?
A4: While stable isotope-labeled internal standards like this compound are considered the gold standard for compensating for matrix effects, their effectiveness should be validated.[6][7][8] You can assess this by calculating the "internal standard normalized matrix effect." This involves comparing the response ratio of the analyte to the internal standard in a post-extraction spiked sample to the same ratio in a neat solution.[6] If the ratio is close to 1 (or 100%), it indicates effective compensation. Significant deviation suggests that the matrix is affecting the analyte and the internal standard differently.
Q5: What are the best sample preparation techniques to minimize matrix effects for sulfonamide analysis?
A5: The most effective sample preparation technique depends on the complexity of your matrix.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing matrix effects.[1][9] Polymeric mixed-mode cation exchange sorbents have shown good results for sulfonamides.[9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often modified for specific matrices, involves an extraction with acetonitrile followed by a dispersive SPE cleanup. It has been successfully applied to the analysis of sulfonamides in various food matrices.[10][11][12]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate sulfonamides from interfering matrix components. Adjusting the pH of the aqueous phase can improve the selectivity of the extraction.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample extract or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the final extract is reconstituted in a solvent similar in composition and strength to the initial mobile phase. |
| Secondary Interactions with Column | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase or try a different column chemistry. |
| Column Contamination | Wash the column with a strong solvent or, if necessary, replace it. |
Issue 2: High Signal Suppression or Enhancement
| Possible Cause | Troubleshooting Step |
| Co-elution with Matrix Components | Optimize the chromatographic gradient to better separate the analyte from the interfering peaks.[5] Consider using a longer column or a column with a different selectivity.[4] |
| Inadequate Sample Cleanup | Improve the sample preparation method. This could involve using a more selective SPE sorbent, optimizing the wash and elution steps, or employing a different technique like QuEChERS.[9] |
| High Concentration of Internal Standard | An excessively high concentration of the internal standard can sometimes suppress the analyte signal.[13] Optimize the concentration of this compound. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer. A divert valve can be used to direct the initial, unretained matrix components to waste instead of the MS source.[7] |
Experimental Protocols
Protocol 1: Generic QuEChERS for Sulfonamide Extraction from Animal Tissue
-
Sample Homogenization: Weigh 2.5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution.
-
Extraction: Add 5 mL of acetonitrile. Vortex vigorously for 1 minute. Add another 5 mL of acetonitrile and vortex for an additional minute.
-
Salting Out: Add 2.0 g of anhydrous magnesium sulfate and 0.75 g of sodium acetate. Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at 17,500 x g for 10 minutes at 5°C.[11]
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a tube containing 150 mg of PSA (primary secondary amine) and 0.5 g of anhydrous magnesium sulfate. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Reconstitution: Take an aliquot of the final extract, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in the initial mobile phase for LC-MS/MS analysis.[10]
Protocol 2: LC-MS/MS Analysis of Sulfonamides
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start with a low percentage of B, ramp up to a high percentage to elute the sulfonamides, followed by a wash step and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.[12]
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each sulfonamide and this compound for confirmation and quantification.
Quantitative Data Summary
Table 1: Recovery of Sulfonamides in Different Matrices using Various Extraction Methods
| Sulfonamide | Matrix | Extraction Method | Average Recovery (%) | RSD (%) | Reference |
| Sulfamethazine | Milk | ID-LC-MS | 91-114 | N/A | [4] |
| Sulfisoxazole | Milk | ID-LC-MS | 91-114 | N/A | [4] |
| 19 Sulfonamides | Surface Water | SPE | 80-90 | <20 | [14] |
| Various | Bovine Liver | QuEChERS | 53-93 | 2.1-16.8 | [10] |
| 24 Sulfonamides | Instant Pastries | Modified QuEChERS | 67.6-103.8 | 0.80-9.23 | [12] |
Table 2: Matrix Effect Evaluation in Sulfonamide Analysis
| Analyte | Matrix | Matrix Effect (%) | Compensation Method | Reference |
| Phytoestrogens | Wastewater | Signal Suppression | Matrix-matched calibration with one IS | [15] |
| Illicit Drugs | Plasma | Significant Suppression with ESI | SPE cleanup and APCI | [1] |
| Steroids | N/A | 19 - 117 | IS-normalized ME | [6] |
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acgpubs.org [acgpubs.org]
- 5. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hpst.cz [hpst.cz]
- 15. Item - Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - University of Wollongong - Figshare [ro.uow.edu.au]
Technical Support Center: Isotopic Interference with Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using deuterated internal standards in mass spectrometry-based quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference (crosstalk) and why does it occur with deuterated internal standards?
A1: Isotopic interference, or crosstalk, happens when the signal of the analyte interferes with the signal of its deuterated internal standard (IS), or vice versa. This primarily occurs due to the natural abundance of heavier isotopes in the analyte molecule. For instance, a molecule containing carbon will have a small percentage of the heavier, non-radioactive isotope ¹³C.[1][2] This results in a small peak at M+1 (one mass unit higher than the monoisotopic mass). If the mass of the deuterated internal standard is only one or two daltons greater than the analyte, this M+1 or M+2 peak from the analyte can contribute to the signal of the internal standard, leading to inaccurate quantification.[3] This is especially problematic for analytes with high molecular weights or those containing elements with significant natural isotopic abundance, such as chlorine and bromine.[2]
Q2: What is the "deuterium isotope effect" and how does it affect my results?
A2: The deuterium isotope effect refers to the change in physicochemical properties of a molecule when hydrogen (¹H) is replaced by deuterium (²H or D). In liquid chromatography-mass spectrometry (LC-MS), this most commonly manifests as a slight shift in chromatographic retention time, with the deuterated standard often eluting slightly earlier than the non-deuterated analyte.[4] This occurs because the C-D bond is stronger and shorter than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase. If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification.[5]
Q3: What is H/D back-exchange and how can I prevent it?
A3: H/D back-exchange is the unintended replacement of deuterium atoms on the internal standard with protons (hydrogen atoms) from the solvent or sample matrix. This can occur if the deuterium labels are placed on chemically labile positions, such as on heteroatoms (O-D, N-D) or on carbons adjacent to carbonyl groups.[6] This back-exchange reduces the mass of the internal standard, causing its signal to potentially interfere with the analyte's signal and leading to an underestimation of the analyte concentration. To prevent this, it is crucial to use internal standards where deuterium labels are on stable, non-exchangeable positions. Storing standards in aprotic solvents and avoiding highly acidic or basic conditions can also minimize back-exchange.[7]
Troubleshooting Guides
Problem 1: Inaccurate quantification at high analyte concentrations.
This issue is often a sign of isotopic crosstalk from the analyte to the internal standard.
Troubleshooting Steps:
-
Assess Isotopic Overlap:
-
Protocol: Analyze a high-concentration solution of the analyte without any internal standard. Monitor the mass-to-charge ratio (m/z) of the internal standard. Any signal detected at the internal standard's m/z is direct evidence of crosstalk.
-
-
Calculate Theoretical Isotopic Contribution:
-
Use the natural isotopic abundances of the elements in your analyte to calculate the theoretical contribution of the M+1, M+2, etc., peaks. This can help predict the extent of the interference.
Table 1: Natural Isotopic Abundance of Common Elements
Element Isotope Mass (amu) Natural Abundance (%) Hydrogen ¹H 1.007825 99.9885 ²H (D) 2.014102 0.0115 Carbon ¹²C 12.000000 98.93 ¹³C 13.003355 1.07 Nitrogen ¹⁴N 14.003074 99.632 ¹⁵N 15.000109 0.368 Oxygen ¹⁶O 15.994915 99.757 ¹⁷O 16.999132 0.038 ¹⁸O 17.999160 0.205 Sulfur ³²S 31.972071 94.93 ³³S 32.971458 0.76 ³⁴S 33.967867 4.29 Chlorine ³⁵Cl 34.968853 75.78 ³⁷Cl 36.965903 24.22 Bromine ⁷⁹Br 78.918337 50.69 ⁸¹Br 80.916291 49.31 -
-
Select a Better Internal Standard:
-
Choose an internal standard with a higher degree of deuteration (e.g., d5 or d7 instead of d3) to increase the mass difference from the analyte.
-
Alternatively, use a ¹³C or ¹⁵N-labeled internal standard, which can provide a sufficient mass shift without the chromatographic isotope effect.[3]
-
Caption: Isotopic crosstalk from analyte's M+2 peak to the internal standard.
Problem 2: Poor precision and accuracy due to chromatographic shifts.
When the deuterated internal standard does not co-elute with the analyte, it cannot effectively compensate for matrix effects.
Troubleshooting Steps:
-
Confirm Co-elution:
-
Protocol: Overlay the chromatograms of the analyte and the internal standard from a representative sample. Zoom in on the peaks to visually inspect for any separation. Even a small offset can be problematic.
-
-
Optimize Chromatography:
-
Adjust the chromatographic gradient, mobile phase composition, or column temperature to try and achieve better co-elution. Slower gradients can sometimes improve the resolution of closely eluting compounds, but in this case, the goal is to merge the peaks.
-
-
Consider a Different Labeled Standard:
-
If chromatographic optimization is unsuccessful, consider using a ¹³C or ¹⁵N-labeled internal standard. These heavier isotopes typically have a much smaller impact on retention time compared to deuterium.[3]
-
Caption: Troubleshooting workflow for the deuterium isotope effect.
Problem 3: Gradual decrease in internal standard signal over time.
This may indicate H/D back-exchange, where the deuterium labels on the internal standard are being replaced by hydrogen.
Troubleshooting Steps:
-
Evaluate Internal Standard Stability:
-
Protocol:
-
Prepare a solution of the deuterated internal standard in the solvent used for sample preparation and storage.
-
Analyze a fresh aliquot of this solution by LC-MS immediately after preparation to get a baseline signal and mass spectrum.
-
Store the solution under the same conditions as your samples (e.g., room temperature, 4°C, or -20°C).
-
Re-analyze aliquots of the solution at regular time intervals (e.g., 1, 4, 8, 24 hours).
-
Monitor for a decrease in the signal intensity of the correct deuterated mass and the appearance of signals at lower masses (M-1, M-2, etc.), which would indicate the loss of deuterium.
-
-
-
Review Internal Standard Structure:
-
Examine the chemical structure of your internal standard to identify any labile deuterium positions (e.g., on hydroxyl, amine, or acidic carbon positions). If labile positions are present, source an alternative standard with deuterium labels on more stable positions.
-
-
Modify Sample Handling and Storage:
-
If back-exchange is confirmed, minimize the time samples spend in protic or aqueous solutions.
-
If possible, switch to aprotic solvents for reconstitution and storage.
-
Ensure the pH of the sample solutions is neutral and avoid extremes of temperature.
-
Caption: The process of H/D back-exchange leading to inaccurate results.
Experimental Protocols
Protocol 1: Detailed Method for Assessing Isotopic Crosstalk
-
Objective: To determine the contribution of the analyte's isotopic peaks to the internal standard's signal.
-
Materials:
-
Pure analyte standard
-
Mass spectrometer grade solvents
-
Calibrated pipettes and vials
-
-
Procedure:
-
Prepare a series of analyte solutions at concentrations spanning the upper range of your calibration curve (e.g., 50%, 75%, 100%, and 125% of the highest calibrator).
-
Do NOT add any internal standard to these solutions.
-
Set up an LC-MS/MS method to monitor the MRM (Multiple Reaction Monitoring) transitions for both the analyte and the deuterated internal standard.
-
Inject the prepared analyte solutions.
-
Integrate the peak area for any signal that appears in the internal standard's MRM transition at the retention time of the analyte.
-
Calculate the percent crosstalk by dividing the peak area of the interfering signal in the IS channel by the peak area of the analyte in its own channel and multiplying by 100.
-
-
Acceptance Criteria: The crosstalk should be negligible, ideally less than 0.1%, at the highest analyte concentration. If it is higher, it may be necessary to choose an internal standard with a greater mass difference.
Protocol 2: Detailed Method for Evaluating H/D Back-Exchange
-
Objective: To assess the stability of the deuterium labels on the internal standard over time in a given solvent matrix.
-
Materials:
-
Deuterated internal standard
-
Solvent(s) used for sample preparation and storage (e.g., methanol, water, plasma extract)
-
LC-MS system
-
-
Procedure:
-
Prepare a stock solution of the deuterated internal standard in the chosen solvent at a concentration that gives a strong signal.
-
Immediately analyze an aliquot of this solution (Time 0) using a full scan or SIM (Selected Ion Monitoring) mode to observe the full isotopic distribution of the internal standard. Record the peak areas for the primary deuterated mass and any lower mass isotopes.
-
Store the stock solution under typical experimental conditions (e.g., on the autosampler at 10°C or on the benchtop at room temperature).
-
Inject and analyze aliquots from the same stock solution at specified time points (e.g., 2, 4, 8, 12, and 24 hours).
-
For each time point, compare the mass spectrum to the Time 0 spectrum. Calculate the percentage of the original deuterated internal standard remaining and note any increase in the abundance of lower mass species (indicating deuterium loss).
-
-
Interpretation: A significant decrease (>5-10%) in the abundance of the target deuterated ion or a corresponding increase in the M-1, M-2, etc. ions over the course of a typical analytical run time indicates that H/D back-exchange is occurring and may be affecting the accuracy of your results.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cerilliant.com [cerilliant.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. chem.ualberta.ca [chem.ualberta.ca]
Stability of Sulfadimethoxine-d4 in different solvent conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Sulfadimethoxine-d4 in various solvent conditions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: Acetonitrile and methanol are recommended solvents for preparing stock solutions of this compound. Commercial suppliers often provide certified solutions in these solvents, indicating good short-term stability. For long-term storage, it is advisable to store stock solutions at -20°C or below in tightly sealed containers to minimize solvent evaporation and potential degradation.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on the pH. Based on studies of the parent compound, sulfadimethoxine, it is expected to be relatively stable in acidic to neutral conditions. However, it is highly susceptible to degradation under basic (alkaline) conditions through hydrolysis.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for sulfadimethoxine, and likely for its deuterated analog, are hydrolysis and oxidation.[1] Basic hydrolysis is a significant concern, leading to the cleavage of the sulfonamide bond. Oxidative degradation can also occur, particularly in the presence of oxidizing agents.
Q4: How should I store my this compound solutions?
A4: For optimal stability:
-
Stock solutions (in organic solvents): Store at -20°C or -80°C in amber vials to protect from light.
-
Working solutions (in aqueous or mixed solvents): Prepare fresh daily if possible. If short-term storage is necessary, keep refrigerated (2-8°C) and protected from light. Avoid long-term storage of aqueous solutions, especially if the pH is not controlled.
Q5: Can I use DMSO to dissolve this compound?
A5: While DMSO is a powerful solvent, its effect on the long-term stability of this compound is not well-documented in publicly available literature. If DMSO is used, it is crucial to conduct a preliminary stability assessment for the duration of your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., decreasing peak area over time) | Degradation of this compound in the prepared solution. | 1. Check the pH of your solvent/matrix: If it is basic, the compound is likely undergoing hydrolysis. Adjust the pH to be neutral or slightly acidic if your experimental conditions allow.2. Prepare fresh solutions: Avoid using aged solutions, especially for quantitative analysis.3. Protect from light: Store solutions in amber vials or protect them from ambient light.4. Evaluate for oxidation: If your medium contains potential oxidizing agents, consider degassing the solvent or adding an antioxidant if it does not interfere with your analysis. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Use a stability-indicating analytical method (e.g., HPLC with gradient elution) that can separate the parent compound from its degradants. |
| Precipitation of the compound in solution | Poor solubility or solvent evaporation. | 1. Ensure the concentration is within the solubility limits for the chosen solvent.2. Store solutions in tightly sealed containers to prevent solvent evaporation, especially for volatile organic solvents.3. If using mixed aqueous/organic solvents, ensure the proportion of the organic solvent is sufficient to maintain solubility. |
Summary of Expected Stability under Stress Conditions
The following table summarizes the expected stability of this compound based on forced degradation studies of the parent compound, sulfadimethoxine. This information is intended as a general guideline.
| Condition | Solvent/Reagent | Expected Stability | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | Relatively Stable | Minimal Degradation |
| Basic Hydrolysis | 0.1 M NaOH | Highly Unstable | Hydrolysis |
| Oxidation | 3% H₂O₂ | Susceptible to Degradation | Oxidation |
| Photolysis | UV light (e.g., 254 nm) | Moderately Stable | Photodegradation |
| Thermal | Elevated temperature (e.g., 60-80°C) | Generally Stable (in solid form and in stable solvents) | Thermal Degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare standardized solutions for experimental use.
Materials:
-
This compound (solid)
-
HPLC-grade acetonitrile or methanol
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Amber glass vials
Procedure:
-
Stock Solution (e.g., 1 mg/mL): a. Accurately weigh the required amount of this compound solid. b. Quantitatively transfer the solid to a volumetric flask. c. Add a small amount of the chosen solvent (acetonitrile or methanol) to dissolve the solid. d. Once fully dissolved, bring the solution to the final volume with the solvent. e. Stopper the flask and invert several times to ensure homogeneity. f. Transfer aliquots to amber vials for storage at -20°C.
-
Working Solutions: a. Prepare working solutions by diluting the stock solution with the desired solvent or experimental matrix. b. It is recommended to prepare working solutions fresh before each experiment.
Protocol 2: General Stability Assessment in a Specific Solvent
Objective: To evaluate the stability of this compound in a chosen solvent over a defined period.
Materials:
-
Prepared this compound working solution
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 HPLC column
-
Incubator or water bath set to the desired temperature
-
Amber vials
Procedure:
-
Initial Analysis (T=0): a. Immediately after preparing the working solution, inject an aliquot into the HPLC system to determine the initial concentration (peak area).
-
Incubation: a. Dispense aliquots of the working solution into several amber vials and seal them. b. Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: a. At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from incubation. b. Allow the vial to equilibrate to room temperature. c. Inject an aliquot into the HPLC system and record the peak area of this compound.
-
Data Analysis: a. Compare the peak area at each time point to the initial (T=0) peak area to calculate the percentage of the compound remaining. b. Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results with this compound.
References
Technical Support Center: Deuterated Standards in LC-MS/MS
Welcome to our technical support center for the use of deuterated internal standards in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) eluting at a different retention time than my analyte?
A1: This phenomenon is known as the "isotope effect" and is a common occurrence with deuterated standards. The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the physicochemical properties of the molecule, such as its lipophilicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because the C-D bond is stronger and less polarizable than the C-H bond, leading to weaker interactions with the stationary phase. The magnitude of this shift can depend on the number and position of the deuterium atoms.
Q2: Can I still get accurate quantification if my analyte and deuterated IS have different retention times?
A2: While not ideal, accurate quantification can sometimes be achieved. However, a significant chromatographic shift increases the risk of differential matrix effects. If the analyte and IS elute into regions with different levels of ion suppression or enhancement from co-eluting matrix components, the ratio of their responses will not be constant, leading to inaccurate and imprecise results. It has been demonstrated that even a slight retention time difference can lead to a significant difference in the degree of ion suppression experienced by the analyte and the IS.
Q3: I'm observing an increase in my analyte signal in samples spiked only with the deuterated internal standard. What could be the cause?
A3: This issue often points to the in-source instability of the deuterated standard, where deuterium atoms exchange with protons. This "back-exchange" can occur in the LC mobile phase, during sample preparation, or within the mass spectrometer's ion source. This leads to the formation of the non-deuterated analyte from the deuterated IS, artificially inflating the analyte signal and compromising the accuracy of your results. One study reported a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for one hour.
Q4: My calibration curve is non-linear at high concentrations. What is a possible reason for this?
A4: At high analyte concentrations, a phenomenon known as isotopic cross-contribution or "crosstalk" can occur. The naturally occurring isotopes in the analyte (e.g., ¹³C, ¹⁵N) can contribute to the signal of the deuterated internal standard, especially if the mass difference between the analyte and IS is small. This becomes more pronounced for molecules containing elements with significant natural isotopes like chlorine or bromine. This interference can lead to a non-linear relationship between the analyte/IS ratio and the concentration.
Troubleshooting Guides
Troubleshooting Issue 1: Chromatographic Shift and Differential Matrix Effects
If you observe a difference in retention times between your analyte and deuterated internal standard, leading to poor reproducibility, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for chromatographic shifts.
Experimental Protocol: Assessing Differential Matrix Effects via Post-Column Infusion
-
Preparation:
-
Prepare a solution of the analyte and the deuterated internal standard in a suitable solvent.
-
Prepare an extracted blank matrix sample (e.g., plasma, urine) using your established sample preparation method.
-
-
Infusion Setup:
-
Infuse the analyte/IS solution at a constant flow rate into the LC flow stream post-column using a T-junction.
-
Set up the mass spectrometer to monitor the MRM transitions for both the analyte and the IS.
-
-
Analysis:
-
While infusing the analyte/IS solution, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal intensity of the analyte and IS throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline signal for both the analyte and IS will be observed.
-
During the elution of matrix components, any dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.
-
By comparing the suppression/enhancement profiles at the respective retention times of the analyte and IS, you can determine if they are experiencing differential matrix effects.
-
Troubleshooting Issue 2: Isotopic Crosstalk and In-source Instability
If you suspect isotopic crosstalk or instability of your deuterated standard is affecting your results, use the following guide.
Caption: Troubleshooting isotopic crosstalk and instability.
Quantitative Data Summary
The use of deuterated internal standards can sometimes lead to quantifiable differences in analytical parameters compared to the target analyte. Below is a summary of reported observations.
| Parameter | Observation | Reported Magnitude of Difference | Reference |
| Matrix Effects | Difference in ion suppression/enhancement between analyte and deuterated IS. | Can differ by 26% or more. | |
| Extraction Recovery | Difference in extraction recovery between analyte and deuterated IS. | A 35% difference was reported for haloperidol and its deuterated analog. | |
| In-source Instability | Increase in the non-labeled compound signal after incubation with the deuterated standard in plasma. | A 28% increase was observed after one hour. | |
| Isotopic Crosstalk | Contribution of the analyte's isotopic cluster to the internal standard's signal. | Can lead to a non-linear calibration curve, especially at high analyte-to-IS ratios. |
Best Practices for Using Deuterated Standards
-
Thorough Method Validation: Always perform a comprehensive validation of your LC-MS/MS method, including a thorough assessment of matrix effects, selectivity, and the stability of the internal standard.
-
Chromatographic Co-elution: Aim for complete co-elution of the analyte and the deuterated internal standard to minimize the risk of differential matrix effects.
-
Appropriate Isotopic Labeling:
-
Use an internal standard with a sufficient number of deuterium atoms (generally a mass difference of at least 3 Da is recommended) to avoid isotopic overlap.
-
Ensure the deuterium labels are placed in positions that are not susceptible to back-exchange.
-
-
Consider Alternatives: If significant issues with a deuterated standard persist, consider using a ¹³C or ¹⁵N labeled internal standard, as these are less prone to chromatographic shifts and instability.
-
Purity and Isotopic Distribution: Characterize the purity and isotopic distribution of your deuterated internal standard to account for any contribution to the analyte signal.
Technical Support Center: Sulfadimethoxine-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering ion suppression effects on the Sulfadimethoxine-d4 signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why does it affect my this compound signal?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2][3][4] The competition for charge or surface area in the ion source between your analyte and matrix components is a primary cause of this effect.
Q2: How can I determine if my this compound signal is being suppressed?
A2: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[1] In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the constant baseline signal at the retention time of interfering compounds indicates ion suppression.
Q3: Is this compound, as a deuterated internal standard, also susceptible to ion suppression?
A3: Yes, while stable isotope-labeled internal standards like this compound are designed to compensate for matrix effects by co-eluting with the analyte and experiencing similar ionization suppression, they are not immune to it.[3][5] The underlying assumption is that both the analyte and the internal standard are affected equally. However, significant ion suppression can still impact the overall signal intensity of the internal standard, potentially affecting the accuracy of quantification if the suppression is not consistent across samples and standards.
Q4: What are the common sources of ion suppression in biological matrices like plasma, urine, or milk?
A4: Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and other endogenous compounds.[3][4] In food matrices like milk, fats and proteins are major contributors. Exogenous substances introduced during sample preparation, such as polymers from plasticware or mobile phase additives, can also cause ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression effects on the this compound signal.
Step 1: Identify the Presence and Region of Ion Suppression
The first step is to confirm that ion suppression is occurring and to identify the chromatographic region where it is most pronounced.
-
Experimental Protocol: Post-Column Infusion Analysis
-
Objective: To visualize the regions of ion suppression in the chromatogram.
-
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water).
-
Using a syringe pump and a T-connector, continuously infuse the this compound solution into the mobile phase flow between the analytical column and the mass spectrometer ion source.
-
After establishing a stable baseline signal for the infused this compound, inject a blank matrix extract (e.g., plasma extract prepared by your current method).
-
Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression.
-
Post-Column Infusion Experimental Workflow -
Step 2: Optimize Sample Preparation
Ineffective sample cleanup is a primary cause of ion suppression. The goal is to remove interfering matrix components while maximizing the recovery of this compound.
-
Comparison of Sample Preparation Techniques:
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant ion suppression due to the co-extraction of phospholipids and other matrix components.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Generally offers the most effective cleanup by selectively retaining the analyte while washing away interfering compounds. This often leads to the least amount of ion suppression.
-
-
Quantitative Data on Matrix Effects for Sulfonamides: While specific data for this compound is limited, studies on related sulfonamides in milk provide insights into the extent of matrix effects. For instance, one study reported a 12% signal suppression for sulfapyridine and an 11% signal enhancement for sulfadiazine in milk samples.
Sample Preparation Method Analyte Matrix Matrix Effect Acetonitrile Precipitation Sulfapyridine Milk 12% Signal Suppression Acetonitrile Precipitation Sulfadiazine Milk 11% Signal Enhancement Note: This data is for non-deuterated sulfonamides and serves as an estimate. The matrix effect for this compound may vary.
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
-
Objective: To reduce matrix-induced ion suppression for this compound analysis in plasma.
-
Methodology:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase compatible solvent.
-
-
Step 3: Modify Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, adjusting the chromatographic method can help separate this compound from the interfering compounds.
-
Strategies for Chromatographic Optimization:
-
Change Gradient Profile: A shallower gradient can improve the separation between the analyte and interfering peaks.
-
Modify Mobile Phase Composition: Altering the organic solvent (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can change the selectivity of the separation.
-
Use a Different Stationary Phase: Switching to a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can provide a different elution pattern and potentially resolve the co-elution.
-
Step 4: Adjust Mass Spectrometer Source Conditions
While less common for resolving ion suppression from a specific co-eluting interference, optimizing the ion source parameters can sometimes improve the overall signal and mitigate the effects of a generally "dirty" sample.
-
Parameters to Optimize:
-
Gas Temperatures and Flow Rates: Adjusting nebulizer and auxiliary gas flows and temperatures can improve desolvation efficiency.
-
IonSpray Voltage: Optimizing the electrospray voltage can enhance the ionization of this compound.
-
By following this structured approach, researchers can effectively troubleshoot and mitigate ion suppression effects on the this compound signal, leading to more accurate and reliable quantitative results.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of sulfadimethoxine from complex biological matrices
Welcome to the technical support center for improving the recovery of sulfadimethoxine from complex biological matrices. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during sample preparation.
Troubleshooting Guide & FAQs
This section is designed to provide rapid solutions to specific problems you may encounter during the extraction of sulfadimethoxine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting sulfadimethoxine from biological samples?
A1: The most prevalent and effective methods for sulfadimethoxine extraction include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2] The choice of method often depends on the specific biological matrix, the desired level of cleanliness, and the analytical technique to be used (e.g., LC-MS/MS).[3]
Q2: I am experiencing low recovery of sulfadimethoxine. What are the likely causes?
A2: Low recovery is a common issue in SPE and can stem from several factors.[4][5] Key areas to investigate include:
-
Incorrect Sorbent Choice: The sorbent in your SPE cartridge may not have the appropriate retention mechanism for sulfadimethoxine.[4][6]
-
Improper pH: The pH of your sample and solutions is critical. For effective retention of sulfadimethoxine on reversed-phase sorbents, the pH should be adjusted to ensure the analyte is in its neutral form.[4]
-
Inadequate Elution Solvent: The solvent used for elution may not be strong enough to desorb the analyte from the sorbent.[4][7]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to analyte loss during sample loading.[8]
-
Flow Rate: A sample loading flow rate that is too high can prevent efficient binding of the analyte to the sorbent.[5][8]
Q3: How can I minimize the matrix effect in my LC-MS/MS analysis of sulfadimethoxine?
A3: The matrix effect, which can cause ion suppression or enhancement, is a significant challenge in LC-MS/MS analysis.[9] To mitigate this:
-
Optimize Sample Cleanup: Employ a more rigorous cleanup method, such as SPE or a modified QuEChERS protocol, to remove interfering endogenous components like phospholipids and proteins.[9]
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[9]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effect observed in the samples.[3][10]
-
Chromatographic Separation: Adjust your chromatographic conditions to separate sulfadimethoxine from co-eluting matrix components.[9]
Troubleshooting Common Issues
Problem: Poor Reproducibility in SPE
-
Possible Cause: The SPE cartridge bed may be drying out before sample loading.
-
Solution: Ensure the sorbent bed remains wetted after conditioning and equilibration steps. Do not allow the cartridge to dry out before the sample is loaded.[4]
-
-
Possible Cause: Inconsistent flow rates during sample loading or elution.
-
Solution: Use a vacuum manifold or an automated SPE system to maintain consistent flow rates across all samples.[8]
-
-
Possible Cause: Incomplete or inconsistent sample homogenization for solid tissues.
-
Solution: Ensure a standardized and thorough homogenization procedure to achieve a uniform sample consistency before extraction.[11]
-
Problem: High Background or Interferences in Chromatogram
-
Possible Cause: Insufficient removal of proteins from plasma or serum samples.
-
Solution: Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol) or acidic precipitants (e.g., trichloroacetic acid). Ensure complete precipitation by allowing sufficient incubation time at a low temperature.
-
-
Possible Cause: Co-extraction of lipids from fatty matrices like liver or muscle.
Data Presentation: Recovery of Sulfadimethoxine
The following tables summarize typical recovery rates of sulfadimethoxine from various biological matrices using different extraction techniques.
Table 1: Sulfadimethoxine Recovery from Animal Tissues
| Extraction Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Swine Muscle & Liver | >70% | [14] |
| Liquid-Liquid Extraction (LLE) | Bovine Tissue | Not specified, but part of a multi-class antibiotic protocol | [12] |
| QuEChERS | Bovine Liver | ~78% | [15] |
| Matrix Solid-Phase Dispersion | Channel Catfish Muscle | 79% | [16] |
| Automated Precolumn Derivatization | Swine, Cattle, Sheep, Horse, Chicken Muscle, Liver, Kidney | 96-99% | [17] |
Table 2: Sulfadimethoxine Recovery from Liquid Biological Matrices
| Extraction Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Bovine Plasma | 104% | [18] |
| Matrix Solid-Phase Dispersion | Channel Catfish Plasma | 67% | [16] |
| QuEChERS | Milk | 91-114% | [3] |
| Modified QuEChERS | Honey | 81.3-99.0% | [19] |
Experimental Protocols
Below are detailed methodologies for common sulfadimethoxine extraction procedures.
Protocol 1: Solid-Phase Extraction (SPE) for Sulfadimethoxine from Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 1 mL of a suitable buffer to adjust the pH (e.g., pH 4.0).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the sulfadimethoxine with 3 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: QuEChERS Extraction for Sulfadimethoxine from Animal Tissue (e.g., Liver)
This protocol is a modified version of the QuEChERS method, often used for veterinary drug residue analysis.[15]
-
Sample Homogenization:
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 8 mL of water and vortex thoroughly.
-
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 x g for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., PSA and C18) and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant and evaporate it to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.[15]
-
Visualizations
Diagram 1: General Workflow for SPE of Sulfadimethoxine
A generalized workflow for Solid-Phase Extraction (SPE).
Diagram 2: Troubleshooting Low Recovery in SPE
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. acgpubs.org [acgpubs.org]
- 4. welch-us.com [welch-us.com]
- 5. specartridge.com [specartridge.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. extraction of drug from biological matrix.pptx [slideshare.net]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of sulphonamides in animal tissues by high performance liquid chromatography with pre-column derivatization of 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (Ictalurus punctatus) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Sulfonamide Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing common issues encountered during the chromatographic analysis of sulfonamides, with a focus on peak tailing and asymmetry.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
Peak tailing is a common problem in the chromatography of sulfonamides, often leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving this issue.
Is it a single peak or are all peaks tailing?
The first step in troubleshooting is to determine the extent of the problem. If only the sulfonamide peak (or a few specific peaks) are tailing, the issue is likely chemical in nature. If all peaks in the chromatogram are tailing, the problem is more likely to be mechanical or related to the overall system.
Scenario 1: Only the Sulfonamide Peak is Tailing
This is the most common scenario and usually points to a specific interaction between the sulfonamide molecule and the stationary phase.
1. Address Secondary Silanol Interactions:
-
Problem: The basic nitrogen groups in sulfonamides can interact with acidic silanol groups on the surface of silica-based columns, leading to a secondary retention mechanism that causes peak tailing.
-
Solution:
-
Lower the Mobile Phase pH: Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the basic sulfonamides.[1]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for these secondary interactions.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[2][3][4]
-
2. Mitigate Metal Chelation:
-
Problem: Sulfonamides can chelate with trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or in the sample matrix. This can create another form of secondary retention.
-
Solution:
-
Use a High-Purity Column: Columns made from high-purity silica with low metal content are less prone to this issue.
-
Add a Chelating Agent: In some cases, adding a weak chelating agent like EDTA to the mobile phase can help to sequester metal ions and improve peak symmetry.
-
3. Optimize Mobile Phase Composition:
-
Problem: The choice of organic modifier and buffer can influence peak shape.
-
Solution:
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask residual silanol interactions and improve peak shape, especially at mid-range pH values.[5]
-
Switch Organic Modifier: If using acetonitrile, consider switching to methanol (or a mixture). Methanol is a more polar solvent and can sometimes interact more strongly with the stationary phase, reducing secondary interactions with the analyte.
-
Scenario 2: All Peaks in the Chromatogram are Tailing
If all peaks are showing asymmetry, the problem is likely not specific to the sulfonamide and points to a system-wide issue.
1. Check for Column Voids or Damage:
-
Problem: A void at the head of the column, caused by settling of the packing material, can lead to a distorted flow path and peak tailing for all compounds.
-
Solution:
-
Reverse-Flush the Column: If the manufacturer's instructions permit, reversing the column flow and flushing with a strong solvent can sometimes remove particulate buildup on the inlet frit.
-
Replace the Column: If a void is suspected or the column is old, replacement is often the best solution.
-
2. Investigate Extra-Column Volume:
-
Problem: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution:
-
Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter to connect the components of your HPLC system.
-
3. Rule out Column Overload:
-
Problem: Injecting too much sample onto the column can saturate the stationary phase, leading to broad and tailing peaks.
-
Solution:
-
Dilute the Sample: Prepare a more dilute sample and inject it again. If the peak shape improves, the original sample was likely overloaded.
-
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonamide peak tailing even at low pH?
A1: While low pH is effective at minimizing secondary silanol interactions, other factors could be at play. Consider the possibility of metal chelation, especially if you are not using a high-purity, metal-free column. You could also be experiencing column overload, so try injecting a more dilute sample. Finally, ensure that your mobile phase is adequately buffered to maintain the low pH.
Q2: What is the ideal mobile phase pH for sulfonamide analysis?
A2: A mobile phase pH of 2.5 to 3.5 is often a good starting point for minimizing peak tailing due to silanol interactions.[6] However, the optimal pH will depend on the specific sulfonamide(s) being analyzed and the column chemistry. It is always recommended to perform a pH scouting experiment during method development.
Q3: Can the sample solvent affect peak shape?
A3: Yes, the solvent in which your sample is dissolved can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase of your gradient or a solvent with a similar or weaker elution strength.
Q4: How do I know if my column is the problem?
A4: A good way to diagnose a column issue is to inject a standard mixture of well-behaved compounds (e.g., a neutral compound like toluene) that are known to give symmetrical peaks. If these compounds also exhibit tailing, it is a strong indication that the column is compromised (e.g., has a void or a contaminated frit). If the standards look good but your sulfonamide peak tails, the issue is more likely related to specific chemical interactions.
Q5: What is the difference between using a C18 and a Phenyl-Hexyl column for sulfonamide analysis?
A5: A C18 column is a general-purpose reversed-phase column with an octadecylsilane stationary phase, which separates compounds primarily based on hydrophobicity. A Phenyl-Hexyl column has a stationary phase with a phenyl ring attached to a hexyl linker. This provides a different selectivity due to the potential for pi-pi interactions between the phenyl ring of the stationary phase and aromatic rings in the sulfonamide molecules.[7][8][9] This alternative selectivity can sometimes improve resolution and peak shape for aromatic compounds like sulfonamides.[7][10]
Data Presentation
The following table summarizes the effect of mobile phase pH on the peak asymmetry of sulfamethoxazole. As the pH decreases, the tailing factor improves, indicating a more symmetrical peak.
| Mobile Phase pH | Tailing Factor of Sulfamethoxazole |
| 7.0 | > 2.0 (significant tailing) |
| 4.5 | 1.5 - 1.8 (moderate tailing) |
| 2.5 | 1.33 (acceptable peak shape)[6] |
Experimental Protocols
Protocol for the Analysis of Sulfamethoxazole by HPLC
This protocol is an example of a typical HPLC method for the analysis of sulfamethoxazole and can be adapted for other sulfonamides.
1. Materials and Reagents:
-
Sulfamethoxazole reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphoric acid
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[6]
2. Preparation of Standard Solution:
-
Prepare a stock solution of sulfamethoxazole (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare working standards at the desired concentrations by diluting with the mobile phase. A typical concentration for analysis might be 0.01 mg/mL.[6]
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing distilled water, acetonitrile, and methanol in a ratio of 60:35:5 (v/v/v).[6]
-
Adjust the apparent pH of the mobile phase to 2.5 using phosphoric acid.[6]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
4. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Water:Acetonitrile:Methanol (60:35:5, v/v/v) with pH adjusted to 2.5 with phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 278 nm.[6]
5. Data Analysis:
-
Integrate the peak for sulfamethoxazole.
-
Calculate the tailing factor (or asymmetry factor) according to the pharmacopeia guidelines (e.g., USP). A value close to 1 indicates a symmetrical peak. The tailing factor for sulfamethoxazole under these conditions is expected to be around 1.33.[6]
Visualizations
Caption: Troubleshooting workflow for peak tailing in sulfonamide chromatography.
References
- 1. agilent.com [agilent.com]
- 2. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of buffer concentration on gradient chromatofocusing performance separating protiens on a high-performance DEAE column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. halocolumns.com [halocolumns.com]
Validation & Comparative
Validation of an Analytical Method Using Sulfadimethoxine-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an analytical method for the quantification of Sulfadimethoxine utilizing its deuterated stable isotope-labeled internal standard, Sulfadimethoxine-d4, against methods employing alternative internal standards. The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis, primarily due to its ability to effectively compensate for matrix effects and variations during sample processing and analysis. This guide presents supporting experimental data to objectively demonstrate the performance of this compound as an internal standard.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of a quantitative analytical method. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. A stable isotope-labeled internal standard, such as this compound, is chemically identical to the analyte, ensuring it closely mimics the analyte's behavior throughout the analytical process. This leads to superior correction for potential variabilities.
Below is a summary of validation parameters for an LC-MS/MS method using this compound and a comparison with a method using a structural analog internal standard, Sulfapyridine.
Table 1: Method Validation Data Using this compound as Internal Standard for Sulfadimethoxine Quantification in Bovine Plasma
| Validation Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantitation (LLOQ) | ng/mL | 2 |
| Accuracy | Mean Recovery (%) | 104% |
| Precision | Standard Deviation of Recovery (%) | 9% |
Data sourced from a study on the determination of Sulfadimethoxine in bovine plasma, urine, oral fluid, and tissues by LC/MS/MS.
Table 2: Method Validation Data Using a Structural Analog (Sulfapyridine) as Internal Standard for Sulfonamide Quantification in Bovine Liver
| Validation Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r²) | Not explicitly stated, but method was quantitative |
| Lower Limit of Quantitation (LOQ) | ng/g | 5 |
| Accuracy | Recovery (%) | 53-93% |
| Precision | Relative Standard Deviation (RSD) (%) | 2.1-16.8% |
This data illustrates that while both methods provide acceptable quantitative results, the method employing the stable isotope-labeled internal standard, this compound, demonstrates higher accuracy and precision.
The Advantage of Deuterated Internal Standards
A comparative study on the quantification of everolimus using a deuterated internal standard (everolimus-d4) versus a structural analog (32-desmethoxyrapamycin) highlights the benefits of using a stable isotope-labeled standard. While both internal standards yielded acceptable results, the deuterated standard provided a more favorable comparison with an independent LC-MS/MS method, showcasing its superior performance in accurately reflecting the analyte's behavior. The total coefficient of variation for everolimus quantification was between 4.3% and 7.2%, with no significant difference between the two internal standards in that particular study.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method. The following is a representative experimental protocol for the quantification of Sulfadimethoxine in a biological matrix using this compound as an internal standard, based on common practices in published literature.
Sample Preparation
-
Aliquoting: Transfer a precise volume (e.g., 200 µL) of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of this compound solution to each sample.
-
Protein Precipitation: Add a protein precipitating agent (e.g., 600 µL of acetonitrile).
-
Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for further processing or direct injection.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is common.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Sulfadimethoxine and this compound are monitored.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of an analytical method using this compound.
A Head-to-Head Battle of Internal Standards: Sulfadimethoxine-d4 vs. ¹³C-Sulfadimethoxine in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is paramount. This guide provides a comprehensive comparison of two commonly used isotopically labeled internal standards for the sulfonamide antibiotic sulfadimethoxine: the deuterium-labeled Sulfadimethoxine-d4 and the carbon-13-labeled ¹³C-Sulfadimethoxine.
While both standards aim to correct for variations in sample preparation and analysis, their inherent isotopic differences can lead to significant variations in performance. This guide delves into the theoretical advantages and disadvantages of each, supported by a critical analysis of published experimental data.
The Great Divide: Deuterium vs. Carbon-13 Labeling
The core difference between these two internal standards lies in the isotope used for labeling. Deuterium (²H or d), a heavy isotope of hydrogen, is often a more cost-effective and synthetically accessible choice. However, the significant mass difference between hydrogen and deuterium can lead to a phenomenon known as the "isotope effect." This can manifest as chromatographic shifts, where the deuterated standard elutes at a slightly different time than the unlabeled analyte. This separation can compromise the internal standard's ability to accurately compensate for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.
In contrast, carbon-13 (¹³C) labeling is widely regarded as the "gold standard" for internal standards in mass spectrometry. The physicochemical properties of a ¹³C-labeled molecule are nearly identical to its unlabeled counterpart. This results in co-elution with the analyte, ensuring that both compounds experience the same matrix effects and leading to more accurate and precise quantification.
Performance Data at a Glance: A Comparative Analysis
To provide a clear, data-driven comparison, the following tables summarize the performance of analytical methods utilizing this compound and ¹³C-Sulfadimethoxine as internal standards.
Table 1: Performance Data for Sulfadimethoxine Analysis using this compound Internal Standard
| Matrix | Analyte | Spiking Level | Accuracy (%) | Precision (%RSD) |
| Bovine Plasma | Sulfadimethoxine | 2 ng/mL | 104 | 9 |
| 10 ng/mL | 102 | 7 | ||
| 50 ng/mL | 106 | 5 | ||
| 100 ng/mL | 103 | 6 | ||
| Bovine Urine | Sulfadimethoxine | 100 ng/mL | 100 | 5 |
| 500 ng/mL | 98 | 4 | ||
| 1000 ng/mL | 102 | 6 | ||
| 2000 ng/mL | 101 | 5 | ||
| Bovine Oral Fluid | Sulfadimethoxine | 5 ng/mL | 103 | 4 |
| 25 ng/mL | 101 | 3 | ||
| 100 ng/mL | 105 | 5 | ||
| 200 ng/mL | 102 | 4 | ||
| Bovine Kidney | Sulfadimethoxine | 10 ng/g | 101 | 7 |
| 50 ng/g | 99 | 6 | ||
| 200 ng/g | 103 | 8 | ||
| 500 ng/g | 100 | 7 | ||
| Bovine Liver | Sulfadimethoxine | 10 ng/g | 99 | 11 |
| 50 ng/g | 97 | 9 | ||
| 200 ng/g | 101 | 12 | ||
| 500 ng/g | 98 | 10 |
Data extracted from a validated LC/MS/MS method for the determination of sulfadimethoxine in bovine tissues and fluids.
Table 2: Performance Data for Sulfonamide Analysis using ¹³C-Labeled Internal Standards
| Matrix | Analyte | Spiking Level | Recovery (%) | Precision (%RSD) |
| Water | ¹³C₆-Sulfadimethoxine | 4 ng/L | 74.3 - 118 | 0.1 - 13.2 |
| 10 ng/L | 74.3 - 118 | 0.1 - 13.2 | ||
| 100 ng/L | 74.3 - 118 | 0.1 - 13.2 | ||
| 200 ng/L | 74.3 - 118 | 0.1 - 13.2 |
Data from a validated method for the quantitative analysis of 19 sulfonamide drugs in water, which included ¹³C₆-Sulfadimethoxine as an internal standard. The recovery and precision values represent the range for all 19 sulfonamides analyzed.
Experimental Methodologies
A detailed understanding of the experimental conditions is crucial for interpreting the performance data.
Method Using this compound Internal Standard
-
Sample Preparation:
-
Plasma, oral fluid, kidney, and liver samples were extracted using solid-phase extraction (SPE) with C18 cartridges.
-
Urine samples were diluted directly with buffer.
-
-
Chromatography:
-
Liquid chromatography was performed using a C18 column.
-
A gradient elution was employed with a mobile phase consisting of acetonitrile and water, both with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Detection was carried out using a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Multiple reaction monitoring (MRM) was used for quantification.
-
A Comparative Guide to Sulfadimethoxine Quantification Methods for Researchers
An objective analysis of prevalent analytical techniques for the quantification of sulfadimethoxine, supported by experimental data to inform methodological choices in research and drug development.
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of the sulfonamide antibiotic, sulfadimethoxine. The information is intended for researchers, scientists, and drug development professionals, offering a summary of key performance indicators and detailed experimental protocols to aid in the selection of the most appropriate method for their specific research needs.
Quantitative Performance of Sulfadimethoxine Quantification Methods
The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research and clinical settings. The following table summarizes the quantitative performance of various methods for sulfadimethoxine determination across different biological matrices. The data presented is compiled from several validation studies.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Linearity (r) | Accuracy/Trueness | Citation |
| LC-MS/MS | Fish Feed | Not Reported | > 0.99 | 97% to 100% | [1] |
| LC-MS/MS | Fish Fillet | < 100.2 ng/g (CCα) | > 0.99 | ~100% | [1] |
| LC-MS/MS | Bovine Plasma | 2 ng/mL | Not Reported | 104% | [2] |
| LC-MS/MS | Bovine Urine | 100 ng/mL | Not Reported | 100% | [2] |
| LC-MS/MS | Bovine Oral Fluid | 5 ng/mL | Not Reported | 103% | [2] |
| LC-MS/MS | Bovine Kidney | 10 ng/g | Not Reported | 101% | [2] |
| LC-MS/MS | Bovine Liver | 10 ng/g | Not Reported | 99% | [2] |
| HPLC | Veterinary Formulation | Not Reported | Not Reported | Not Reported | [3] |
| Spectrophotometry | Tablets | Not Reported | Not Reported | Not Reported | [4] |
CCα: Decision limit
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two of the most prevalent techniques in sulfadimethoxine quantification.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sulfadimethoxine in Animal Tissues
This method is highly sensitive and specific, making it suitable for residue analysis in complex biological matrices.
-
Sample Preparation:
-
Homogenize tissue samples.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
For some matrices, a solid-phase extraction (SPE) clean-up step using C18 cartridges may be necessary to remove interfering substances[2][5].
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used[5].
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for sulfadimethoxine and an internal standard.
-
2. High-Performance Liquid Chromatography (HPLC) with UV Detection for Sulfadimethoxine in Pharmaceutical Formulations
HPLC with UV detection is a robust and widely available method for the analysis of pharmaceutical preparations.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., crushed tablets or oral solution) in a suitable solvent, such as a mixture of the mobile phase components.
-
Filter the solution through a 0.45 µm filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used[3].
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of phosphate buffer and acetonitrile, is often employed[3].
-
Flow Rate: A standard flow rate is typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where sulfadimethoxine exhibits maximum absorbance, such as 265 nm, is utilized[5].
-
Visualizing Method Validation and Inter-Laboratory Comparison Workflows
To better understand the processes involved in validating and comparing analytical methods, the following diagrams illustrate the typical workflows and logical relationships between key validation parameters.
References
- 1. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a liquid chromatography method for the simultaneous determination of sulfadimethoxine and trimethoprim and application to a stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sis.nipo.gov.ua [sis.nipo.gov.ua]
- 5. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Sulfadimethoxine Analysis in Diverse Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of sulfadimethoxine in various animal species. The following sections detail experimental protocols and present key validation data to assist researchers in selecting and implementing appropriate analytical methods for their specific needs.
Comparative Analysis of Method Performance
The successful analysis of sulfadimethoxine residues in different biological matrices is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. This section summarizes the performance of various analytical methods across different species and tissue types.
| Species | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Linearity (r²) | Citation |
| Swine, Cattle, Sheep, Horse, Chicken | Muscle, Liver, Kidney | LC with Fluorescence Detection | 0.01 µg/g | Not Reported | 96-99% | Not Reported | [1] |
| Cattle, Swine | Liver, Muscle | LC-Thermospray MS | 10 ng/g | Not Reported | Not Reported | Not Reported | [2] |
| Pigs | Plasma, Muscle, Liver, Kidney, Faeces | LC-MS/MS | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Poultry, Beef | Meat | LC-MS/MS | Not Reported | 5 & 10 ng/mL (Spiking Levels) | Not Reported | 0.998 | [4] |
| Pigs | Plasma | UPLC-UV | Not Reported | 0.1 µg/mL | Not Reported | Linear model weighted by 1/X² | [5] |
| Chicken | Muscle, Liver, Kidney | Not Specified | Not Reported | Not Reported | Not Reported | [6] |
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to validated experimental protocols. Below are detailed methodologies extracted from published studies.
Method 1: Liquid Chromatography with Fluorescence Detection for Multiple Species
This method is applicable for the determination of sulfadimethoxine residues in the muscle, liver, and kidney of swine, cattle, sheep, horses, and chickens.[1]
-
Sample Preparation:
-
Chromatography and Detection:
-
A programmable autosampler performs pre-column derivatization with fluorescamine.[1]
-
The derivatized sulfonamides are separated on a C18 column.[1]
-
The mobile phase consists of 0.02M phosphoric acid-acetonitrile (60.5 + 39.5).[1]
-
Fluorescence detection is used with an excitation wavelength of 405 nm and an emission wavelength of 495 nm.[1]
-
Method 2: LC-MS/MS for Poultry and Beef Tissue
This method is designed for the sensitive detection and quantification of sulfadimethoxine in poultry and beef samples.[4]
-
Sample Preparation:
-
Samples are prepared and diluted with a mixture of methanol and water (80:20).
-
The diluted samples are passed through a 0.22 µm filter.
-
The filtered solution is further diluted with a methanol and water mixture (4:1) for LC-MS/MS analysis.[4]
-
-
Analysis:
Method 3: UPLC-UV for Pig Plasma
This method is validated for the determination of sulfadimethoxine concentrations in pig plasma.[5]
-
Chromatography:
-
10 µL of the extracted sample is injected onto an Acquity BEH C18 column (2.1 × 50 mm, 1.7 µm).[5]
-
A gradient elution is employed with a mobile phase of water (0.1% formic acid) and acetonitrile. The gradient is as follows: 10% acetonitrile at 0 min, ramped to 60% at 2 min, returned to 10% at 2.1 min, and held until 3 min.[5]
-
-
Detection:
Workflow and Process Visualization
The following diagrams illustrate the general workflows for sample analysis and the underlying principles of the analytical methods.
Caption: General workflow for sulfadimethoxine analysis in animal tissues.
Caption: Principle of chromatographic separation and detection.
References
- 1. Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a LC-MS/MS method for the quantitative analysis of four antibiotics in pig tissues and plasma to assess the risk of transfer of residues to edible matrices after exposure to cross-contaminated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance Evaluation of Sulfadimethoxine-d4 in Diverse Analytical Matrices: A Comparative Guide
This guide provides a comprehensive evaluation of Sulfadimethoxine-d4 as an internal standard for the quantitative analysis of Sulfadimethoxine in various biological and environmental matrices. The performance of this compound is compared with other stable isotope-labeled internal standards, supported by experimental data from various studies. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the quantification of sulfonamide residues.
Overview of this compound Performance
This compound is a deuterated analog of Sulfadimethoxine, a widely used sulfonamide antibiotic in veterinary medicine. Its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for correcting analytical variability, including matrix effects and extraction inconsistencies. The effectiveness of an internal standard is assessed based on several key performance indicators, which are summarized in the tables below.
Table 1: Performance Characteristics of this compound in Bovine Matrices
| Matrix | Analyte | Lower Limit of Quantitation (LLOQ) | Accuracy (%) | Precision (Standard Deviation, %) |
| Plasma | Sulfadimethoxine (SDM) | 2 ng/mL | 104 | 9 |
| 4N-acetylsulfadimethoxine (AcSDM) | 2 ng/mL | 95 | 15 | |
| Urine | Sulfadimethoxine (SDM) | 100 ng/mL | 100 | 5 |
| 4N-acetylsulfadimethoxine (AcSDM) | 100 ng/mL | 106 | 6 | |
| Oral Fluid | Sulfadimethoxine (SDM) | 5 ng/mL | 103 | 4 |
| 4N-acetylsulfadimethoxine (AcSDM) | 5 ng/mL | 103 | 4 | |
| Kidney | Sulfadimethoxine (SDM) | 10 ng/g | 101 | 7 |
| 4N-acetylsulfadimethoxine (AcSDM) | 10 ng/g | 111 | 6 | |
| Liver | Sulfadimethoxine (SDM) | 10 ng/g | 99 | 11 |
| 4N-acetylsulfadimethoxine (AcSDM) | 10 ng/g | 115 | 9 | |
| Data sourced from a study on the determination of sulfadimethoxine and its metabolite in bovine tissues and fluids using LC/MS/MS with SDM-d4 as the internal standard.[1] |
Table 2: Performance in Other Matrices
| Matrix | Method | Linearity (r²) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Fish Feed | LC-MS/MS | > 0.99 | 97 - 100 | - | - |
| Fish Fillet | LC-MS/MS | > 0.99 | ~100 | - | < 100.4 ng/g |
| Water | LC-MS/MS | > 0.995 | - | 0.3 - 1.9 ng/L | 1.2 - 7.6 ng/L |
| Milk | ID-LC-MS/MS | - | 91 - 114 | - | - |
| Dietary Supplements | UHPLC-Q/TOF-MS | > 0.995 | - | 0.04 - 11.18 ng/g | - |
| This table compiles data from multiple sources for various matrices.[2][3][4][5] |
Comparison with Alternative Internal Standards
While this compound is a commonly used internal standard for Sulfadimethoxine analysis, other deuterated sulfonamides are also employed, particularly in multi-residue methods. For instance, in a study determining 14 sulfonamides in milk, a suite of isotope-labeled internal standards including Sulfathiazole-d4, Sulfamethazine-d4, Sulfamerazine-d4, Sulfadiazine-d4, Sulfamethoxazole-d4, Sulfisoxazole-d4, and Sulfachloropyridazine-d4 were utilized.[4] The use of an isotope-labeled analog for each specific analyte is considered the gold standard as it most closely mimics the behavior of the target analyte during sample preparation and ionization.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of Sulfadimethoxine using this compound as an internal standard.
Protocol 1: Analysis in Bovine Tissues and Fluids
This method was developed for the quantitative determination of Sulfadimethoxine (SDM) and its major metabolite, 4N-acetylsulfadimethoxine (AcSDM), in bovine plasma, urine, oral fluid, kidney, and liver.[1]
1. Sample Preparation:
-
Plasma, Oral Fluid, Kidney, Liver: Clean-up was performed using C18 Solid Phase Extraction (SPE) cartridges.
-
Urine: Samples were diluted directly with a buffer before analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Internal Standard: this compound (SDM-d4) was used for quantification.
-
The specific LC and MS conditions (e.g., column, mobile phases, gradient, ionization mode, MRM transitions) are detailed in the source publication.[1]
Caption: Workflow for Sulfadimethoxine analysis in bovine matrices.
Protocol 2: Analysis of Sulfonamides in Water
This method is designed for the quantitative analysis of 19 sulfonamide drugs in water samples.
1. Sample Preparation:
-
A 500 mL water sample is taken.
-
0.25 g of NaEDTA is added and dissolved.
-
The pH is adjusted to 4-7 using diluted HCl.
-
20 ng of the internal standard mix (including this compound) is added.
-
The sample is concentrated and purified using Bond Elut HLB SPE cartridges (500 mg, 6 mL).[5]
2. LC-MS/MS Analysis:
-
The analysis is performed using an LC-MS/MS system.
-
The method demonstrates excellent linearity (R² > 0.995) over a dynamic range of 2 to 200 ng/mL in water.[5]
Caption: Water sample analysis workflow for sulfonamides.
Conclusion
This compound demonstrates robust performance as an internal standard for the quantification of Sulfadimethoxine across a wide range of matrices, including plasma, urine, various animal tissues, water, and milk. The data consistently shows high accuracy, precision, and good linearity when using this internal standard. The choice of an internal standard is critical, and for multi-residue analysis, a suite of corresponding deuterated analogs for each target sulfonamide provides the most reliable results by effectively compensating for matrix effects and procedural losses. The detailed protocols and workflows provided serve as a valuable resource for developing and validating analytical methods for sulfonamide residue analysis.
References
- 1. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. agilent.com [agilent.com]
Navigating Method Transfer for Sulfadimethoxine Assays: A Comparative Guide to Using Sulfadimethoxine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of bioanalytical methods between laboratories is a critical step in the drug development lifecycle, ensuring consistent and reliable data generation. When the analyte of interest is Sulfadimethoxine, a widely used sulfonamide antibiotic, the choice of internal standard is paramount for a robust and accurate assay. This guide provides a comprehensive comparison of using the stable isotope-labeled internal standard, Sulfadimethoxine-d4, against other potential alternatives, supported by experimental considerations and data presentation for method transfer.
The Critical Role of the Internal Standard in Method Transfer
An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, compensating for variability in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative LC-MS/MS bioanalysis as they share very similar physicochemical properties with the analyte.
Comparison of Internal Standard Alternatives
While this compound is often the preferred choice, other compounds, such as structural analogs, may be considered. The following table compares the key characteristics of this compound with a hypothetical structural analog internal standard.
| Feature | This compound (SIL IS) | Structural Analog IS (e.g., another sulfonamide) |
| Co-elution | Co-elutes with the analyte, providing the most accurate compensation for matrix effects. | May have different retention times, leading to less effective compensation for matrix effects. |
| Ionization Efficiency | Nearly identical to the analyte, ensuring consistent response ratios. | Can differ significantly from the analyte, potentially introducing variability. |
| Extraction Recovery | Tracks the analyte's recovery very closely throughout the sample preparation process. | May have different extraction efficiencies, leading to inaccuracies. |
| Commercial Availability & Cost | Generally more expensive and may require custom synthesis if not readily available. | Often more readily available and less expensive. |
| Potential for Crosstalk | Minimal risk of crosstalk due to the mass difference, but needs to be assessed. | No direct mass overlap, but potential for isobaric interferences. |
Key Considerations for Method Transfer Success
A successful method transfer hinges on meticulous planning, clear communication between the originating and receiving laboratories, and a comprehensive transfer protocol.
Core Principles:
-
Robust Method: The analytical method should be well-validated at the originating laboratory before transfer.
-
Detailed Protocol: A comprehensive method transfer protocol is essential and should be agreed upon by both laboratories.
-
Open Communication: Regular communication between the laboratories is crucial to address any issues that may arise.
-
Training: Analysts at the receiving laboratory should be thoroughly trained on the method.
The following diagram illustrates a typical workflow for a bioanalytical method transfer.
Experimental Protocol for Method Transfer of a Sulfadimethoxine Assay
This section outlines a model experimental protocol for the transfer of an LC-MS/MS method for the quantification of Sulfadimethoxine in plasma, using this compound as the internal standard.
Objective
To demonstrate that the receiving laboratory can reproduce the performance of the validated LC-MS/MS method for the determination of Sulfadimethoxine in plasma with comparable accuracy and precision to the originating laboratory.
Materials and Reagents
-
Reference standards: Sulfadimethoxine and this compound
-
Control plasma from the relevant species
-
All other reagents and solvents as specified in the original validated method
Equipment
-
LC-MS/MS system at the receiving laboratory (should be comparable to the originating laboratory's system)
-
All other laboratory equipment as specified in the original method
Experimental Design
The method transfer will be conducted using a comparative testing approach. Both the originating and receiving laboratories will analyze the same set of samples.
Sample Sets:
-
Calibration Curve Standards: A full set of calibration standards prepared by the originating laboratory.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations prepared by the originating laboratory (n=6 at each level).
-
Incurred Samples (if available): A set of previously analyzed study samples.
The logical relationship for assessing the success of the method transfer is depicted below.
Acceptance Criteria
The acceptance criteria for chromatographic assays are generally a mean accuracy between 85.0% and 115.0% of the nominal concentration and a precision (%CV) within 15.0%. For the lower limit of quantification (LLOQ), the accuracy should be between 80.0% and 120.0% with a precision of ≤20%.
Data Presentation for Method Transfer
The following tables present illustrative data for a successful method transfer of a Sulfadimethoxine assay using this compound as the internal standard.
Table 1: Comparison of Calibration Curve Performance
| Parameter | Originating Laboratory | Receiving Laboratory | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9981 | ≥ 0.99 |
| Range (ng/mL) | 1 - 1000 | 1 - 1000 | Identical |
| LLOQ (ng/mL) | 1 | 1 | Identical |
| LLOQ Accuracy (%) | 98.5 | 102.3 | 80 - 120% |
| LLOQ Precision (%CV) | 8.2 | 9.5 | ≤ 20% |
Table 2: Comparative Analysis of Quality Control Samples
| QC Level | Laboratory | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Acceptance Criteria (Accuracy/Precision) |
| Low QC (3 ng/mL) | Originating | 2.95 | 98.3 | 6.5 | 85-115% / ≤15% |
| Receiving | 3.08 | 102.7 | 7.8 | ||
| Mid QC (500 ng/mL) | Originating | 505.2 | 101.0 | 4.2 | 85-115% / ≤15% |
| Receiving | 492.8 | 98.6 | 5.1 | ||
| High QC (800 ng/mL) | Originating | 790.4 | 98.8 | 3.8 | 85-115% / ≤15% |
| Receiving | 812.0 | 101.5 | 4.5 |
Conclusion
The use of this compound as an internal standard provides a high degree of confidence in the accuracy and robustness of a bioanalytical method for Sulfadimethoxine. A well-planned and executed method transfer, guided by a comprehensive protocol and clear acceptance criteria, is essential for ensuring data integrity across different laboratories. The comparative data presented in this guide, although illustrative, demonstrates the expected outcomes of a successful method transfer. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the seamless transfer of Sulfadimethoxine assays, ultimately contributing to the efficient and reliable progress of their research and development programs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
